Fura-FF AM
説明
特性
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43F2N3O24/c1-23(49)61-18-66-36(54)14-47(15-37(55)67-19-62-24(2)50)30-7-6-29(44)40(45)41(30)60-9-8-59-33-10-28-11-34(42-46-13-35(72-42)43(58)70-22-65-27(5)53)71-32(28)12-31(33)48(16-38(56)68-20-63-25(3)51)17-39(57)69-21-64-26(4)52/h6-7,10-13H,8-9,14-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWXSBNYDMTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C(=C(C=C1)F)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43F2N3O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fura-FF AM: A Technical Guide to a Low-Affinity Ratiometric Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Fura-FF AM is a cell-permeable fluorescent dye extensively utilized for the quantification of intracellular calcium ([Ca²⁺]i), particularly in environments with high calcium concentrations. As a difluorinated derivative of Fura-2, Fura-FF exhibits a significantly lower binding affinity for Ca²⁺, making it an ideal tool for studying cellular compartments and events associated with large calcium transients, such as in mitochondria and neuronal dendrites.[1][2][3][4] This guide provides an in-depth overview of this compound, its principle of action, key quantitative data, and detailed experimental protocols.
Principle of Action
This compound (Acetoxymethyl ester) is a non-polar, membrane-permeant form of the Fura-FF indicator. This allows it to passively diffuse across the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, Fura-FF (potassium salt).[1][2][3][5] This active form is a fluorescent chelator that binds to free Ca²⁺.
The key feature of Fura-FF is its ratiometric nature. Upon binding to Ca²⁺, Fura-FF undergoes a conformational change that alters its fluorescence excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 365 nm in the Ca²⁺-free state to 339 nm in the Ca²⁺-bound state, while the emission wavelength remains around 507-514 nm.[1][3] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the intracellular calcium concentration with high accuracy, as the ratio is largely independent of dye concentration, photobleaching, and cell thickness.[6][7]
Quantitative Data
The following table summarizes the key quantitative properties of Fura-FF, with a comparison to the high-affinity indicator Fura-2 for context.
| Property | Fura-FF | Fura-2 | Reference |
| Calcium Dissociation Constant (Kd) | ~5.5 - 6 µM | ~0.14 µM | [1][3][4] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | ~380 nm | [1][3] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | ~340 nm | [1][3] |
| Emission Wavelength (Ca²⁺-free) | ~514 nm | ~510 nm | [1][3] |
| Emission Wavelength (Ca²⁺-bound) | ~507 nm | ~510 nm | [1][3] |
| Magnesium Sensitivity | Negligible | Low | [1][3][4] |
Experimental Protocols
The following is a generalized protocol for loading cells with this compound and measuring intracellular calcium. This protocol is based on established methods for Fura-2 AM and should be optimized for specific cell types and experimental conditions.[8][9][10]
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[9][10][11] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. For some cell types, the non-ionic detergent Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% to aid in the dispersion of this compound.[9][10][11]
-
Working Solution: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration of 2-5 µM.[9][11] The optimal concentration should be determined empirically for each cell type.
Cell Loading
-
Culture cells on glass coverslips or in a format suitable for fluorescence microscopy.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[8][9][10] The optimal loading time and temperature must be determined empirically.
-
After incubation, wash the cells twice with indicator-free buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for complete de-esterification of the this compound.[10]
Fluorescence Measurement
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm (or wavelengths close to the Ca²⁺-bound and Ca²⁺-free excitation peaks of Fura-FF) and collect the emission at approximately 510 nm.[6][7]
-
Record the fluorescence intensities at both excitation wavelengths over time to monitor changes in intracellular calcium.
-
The ratio of the fluorescence intensities (F340/F380) can be used to calculate the absolute calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. brainvta.tech [brainvta.tech]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. abpbio.com [abpbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Fura-FF AM Calcium Dissociation Constant (Kd): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Fura-FF, a low-affinity fluorescent indicator crucial for quantifying high intracellular calcium concentrations. This document details the quantitative data, experimental protocols for Kd determination, and the application of Fura-FF in relevant signaling pathways.
Introduction to Fura-FF
Fura-FF is a difluorinated analog of the ratiometric calcium indicator Fura-2. Its key characteristic is a significantly lower affinity for calcium, reflected in a higher dissociation constant (Kd). This makes Fura-FF an ideal probe for measuring elevated calcium levels (in the micromolar range) that would saturate higher-affinity indicators. Upon entering a cell, the acetoxymethyl (AM) ester form, Fura-FF AM, is cleaved by intracellular esterases, trapping the active Fura-FF molecule in the cytosol. A significant advantage of Fura-FF is its negligible sensitivity to magnesium ions, which can otherwise interfere with calcium measurements.[1][2][3]
Spectrally, Fura-FF is similar to Fura-2, with an emission maximum around 505-514 nm. When excited at approximately 340-365 nm (calcium-bound) and 380 nm (calcium-free), the ratio of the fluorescence intensities provides a quantitative measure of the intracellular calcium concentration.[1][2][3]
Quantitative Data: Dissociation Constant (Kd) of Fura-FF
The dissociation constant (Kd) of Fura-FF for Ca2+ is a critical parameter for the accurate calculation of calcium concentrations. It is important to note that the Kd value is highly dependent on the experimental conditions, including temperature, pH, and ionic strength. The values presented below have been determined under specific in vitro conditions.
| Dissociation Constant (Kd) | Experimental Conditions | Reference(s) |
| ~5.5 µM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 | [4] |
| 6 µM | Not specified | [1][2][3] |
| ~10 µM | Not specified | [3] |
Experimental Protocol: In Vitro Calibration of Fura-FF for Kd Determination
The following protocol outlines the steps for determining the in vitro Kd of Fura-FF using Ca2+-EGTA buffers. This method is based on the principles established by Grynkiewicz, Poenie, and Tsien in 1985.
Materials
-
Fura-FF, pentapotassium salt
-
Calcium Calibration Buffer Kit (containing Ca2+-free and Ca2+-saturating solutions with EGTA) or homemade buffers.
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
KCl (Potassium chloride)
-
CaCl2 (Calcium chloride)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
-
KOH (Potassium hydroxide) for pH adjustment
-
Spectrofluorometer capable of dual-wavelength excitation and emission scanning
Buffer Preparation
-
Ca2+-Free Buffer (Zero Calcium): Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM EGTA. Adjust the pH to 7.2 with KOH.
-
Ca2+-Saturating Buffer: Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM Ca-EGTA. Adjust the pH to 7.2 with KOH.
-
Intermediate Ca2+ Buffers: Create a series of calibration standards with known free Ca2+ concentrations by mixing the Ca2+-Free and Ca2+-Saturating buffers in different ratios. The precise free Ca2+ concentration can be calculated using specialized software that takes into account the binding constants of EGTA for Ca2+ and H+ at the specific temperature and ionic strength.
Measurement Procedure
-
Add a small, constant amount of Fura-FF pentapotassium salt to each of the calibration buffers to achieve a final concentration in the low micromolar range (e.g., 1-5 µM).
-
Using a spectrofluorometer, measure the fluorescence intensity of each sample.
-
For each sample, excite the Fura-FF at two wavelengths: ~340 nm (for Ca2+-bound) and ~380 nm (for Ca2+-free).
-
Record the emission intensity at the peak emission wavelength (~510 nm) for both excitation wavelengths.
-
Determine the fluorescence ratio (R) for each calcium concentration by dividing the intensity at 340 nm excitation by the intensity at 380 nm excitation.
-
Determine Rmin (the ratio in the Ca2+-free buffer) and Rmax (the ratio in the Ca2+-saturating buffer).
-
Measure the fluorescence intensity at 380 nm excitation in the Ca2+-free (Ffree) and Ca2+-saturating (Fsat) buffers.
Calculation of the Dissociation Constant (Kd)
The Kd can be calculated using the following equation derived from the work of Grynkiewicz, Poenie, and Tsien:
[Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree / Fsat)
By plotting the fluorescence ratio (R) against the known free [Ca2+], the data can be fitted to this equation to determine the Kd.
Visualizations
Experimental Workflow for Kd Determination
Caption: Experimental workflow for the in vitro determination of the Fura-FF calcium dissociation constant (Kd).
Phospholipase C (PLC) Signaling Pathway
Caption: Simplified diagram of the Phospholipase C (PLC) signaling pathway leading to intracellular calcium release.
References
Fura-FF AM: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-FF AM is a cell-permeant, ratiometric fluorescent indicator specifically designed for the quantitative measurement of high intracellular calcium concentrations ([Ca²⁺]i). As a difluorinated derivative of Fura-2, Fura-FF possesses a significantly lower binding affinity for Ca²⁺, making it an indispensable tool for investigating cellular compartments and events associated with large calcium transients, such as in mitochondria, neuronal dendrites, and during excitotoxic events.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases hydrolyze it into its active, cell-impermeant form, Fura-FF.[3] A key advantage of Fura-FF is its negligible sensitivity to magnesium ions (Mg²⁺), which reduces potential interference from this abundant intracellular cation.[4]
This guide provides an in-depth overview of the core spectral properties of Fura-FF, detailed experimental protocols for its use, and its application in studying critical calcium signaling pathways.
Core Properties of Fura-FF
The utility of Fura-FF stems from its unique spectral and chemical characteristics, which are optimized for measuring calcium levels in the micromolar range.
Quantitative Spectral and Chemical Data
| Property | Value | Notes |
| Excitation Maximum (λex) | Ca²⁺-Free: ~365 nm[2] | The shift in excitation maximum upon Ca²⁺ binding is the basis for ratiometric measurement. |
| Ca²⁺-Bound: ~339 nm[2] | ||
| Emission Maximum (λem) | Ca²⁺-Free: ~514 nm[2] | Emission wavelength remains relatively stable, allowing for detection with a single filter set. |
| Ca²⁺-Bound: ~507 nm[2] | ||
| Dissociation Constant (Kd) | ~5.5 - 10 µM[5] | This low affinity is ideal for measuring high Ca²⁺ concentrations that would saturate high-affinity indicators. |
| Magnesium Sensitivity | Negligible[4] | Reduces interference compared to other indicators like Mag-Fura-2. |
| Quantum Yield (Φ) | Not explicitly reported. | Generally described as having similar spectral properties to Fura-2. |
| Molar Extinction Coefficient (ε) | Not explicitly reported. | Generally described as having similar spectral properties to Fura-2. |
Comparison with Fura-2
Fura-FF was developed to overcome limitations of the high-affinity indicator, Fura-2.
| Feature | Fura-FF | Fura-2 |
| Ca²⁺ Binding Affinity (Kd) | Low (~6 µM)[4] | High (~145 nM) |
| Optimal [Ca²⁺] Range | Micromolar (µM) range[4] | Nanomolar (nM) range |
| Primary Applications | Mitochondrial Ca²⁺, excitotoxicity, Ca²⁺ oscillations.[2] | Resting cytosolic Ca²⁺, small Ca²⁺ transients. |
| Mg²⁺ Sensitivity | Negligible[4] | Low |
Principle of Action: Cellular Loading and Activation
The utility of this compound relies on its ability to enter and be retained within living cells. The AM ester modification renders the molecule lipophilic, allowing it to passively cross the plasma membrane. Once in the cytosol, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its carboxylated, membrane-impermeant form, Fura-FF. This active form is now trapped within the cell and can bind to Ca²⁺.
Experimental Protocols
The following sections provide a generalized methodology for the use of this compound. Optimization for specific cell types and experimental conditions is highly recommended.
Preparation of Stock and Working Solutions
a. This compound Stock Solution (2-5 mM)
-
Prepare the stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
For example, to make a 1 mM solution, dissolve 1 mg of this compound (MW: ~1024 g/mol ) in ~977 µL of DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
b. This compound Working Solution (2-20 µM)
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).
-
To aid in the dispersion of the dye in aqueous solution, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of ~0.02-0.04%.
Cell Loading Protocol
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or plates) to an appropriate confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. Incubation time and dye concentration may need to be optimized.
-
After incubation, wash the cells twice with the physiological buffer to remove excess extracellular dye.
-
Incubate the cells for a further 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.
-
(Optional) To prevent dye leakage from the cells, the anion-transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the buffer during the final incubation and imaging steps.
Ratiometric Fluorescence Measurement
-
Place the prepared cell dish on a fluorescence microscope equipped for ratiometric imaging.
-
Sequentially excite the cells at ~340 nm and ~380 nm.
-
Collect the fluorescence emission at ~510 nm for both excitation wavelengths.
-
The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is calculated. This ratio is directly proportional to the intracellular calcium concentration.
-
Record the ratio over time to monitor changes in [Ca²⁺]i in response to experimental stimuli.
Application in a Signaling Pathway: Neuronal Excitotoxicity
Fura-FF is particularly valuable in neuroscience for studying excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This overstimulation leads to a massive influx of Ca²⁺ into the neuron, overwhelming the cell's buffering capacity and triggering cell death pathways.
The resulting cytosolic [Ca²⁺] can reach high micromolar levels, which would saturate Fura-2. Fura-FF, with its low affinity, can accurately report these pathological Ca²⁺ dynamics. A critical event in excitotoxicity is the subsequent uptake of excess cytosolic Ca²⁺ by mitochondria. While this initially buffers cytosolic levels, it can lead to mitochondrial calcium overload, triggering the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and initiation of apoptosis.[5]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
Fura-FF AM: An In-Depth Technical Guide to its Excitation and Emission Spectra for Advanced Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fura-FF AM, a low-affinity fluorescent indicator for intracellular calcium. Fura-FF is particularly well-suited for measuring high calcium concentrations found in specific cellular compartments and during robust signaling events. This document details its core spectral properties, provides experimental protocols for its use, and illustrates its application in relevant signaling pathways.
Core Spectral and Chemical Properties
Fura-FF is a difluorinated derivative of the widely used ratiometric calcium indicator Fura-2.[1][2] Its key characteristic is a significantly lower affinity for calcium, reflected in a higher dissociation constant (Kd), making it an ideal tool for studying environments with high calcium concentrations, such as the mitochondria and neuronal dendrites.[1][2] Unlike its predecessor, Fura-FF exhibits negligible sensitivity to magnesium ions, which reduces potential interference in experimental measurements.[1][2]
Upon entering a cell, the acetoxymethyl (AM) ester group of this compound is cleaved by intracellular esterases, trapping the active Fura-FF molecule within the cytosol.[2] The spectral properties of Fura-FF are similar to those of Fura-2.[1][2] In its calcium-free state, Fura-FF has an excitation maximum at approximately 365 nm and an emission maximum at 514 nm.[1][2] When saturated with calcium, its excitation maximum shifts to around 339 nm, while the emission maximum shifts slightly to 507 nm.[1][2] This ratiometric shift in excitation allows for accurate quantification of calcium concentrations, largely independent of dye concentration, photobleaching, and cell thickness.[3]
| Property | Value (Fura-FF) | Value (Fura-2, for reference) |
| Excitation Maximum (Ca²⁺-free) | ~365 nm[1][2] | 363 nm[4] |
| Excitation Maximum (Ca²⁺-bound) | ~339 nm[1][2] | 335 nm[4] |
| Emission Maximum (Ca²⁺-free) | ~514 nm[1][2] | ~510 nm[3] |
| Emission Maximum (Ca²⁺-bound) | ~507 nm[1][2] | ~505 nm[3] |
| Calcium Dissociation Constant (Kd) | ~5.5 - 6.0 µM[1][5] | 145 nM[6] |
| Quantum Yield (Ca²⁺-bound) | Not specified | 0.49[4] |
| Extinction Coefficient (Ca²⁺-bound at 335 nm) | Not specified | 35,000 M⁻¹cm⁻¹[6] |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 to 5 mM. It is recommended to divide the stock solution into single-use aliquots and store them at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.
Cell Loading Protocol with this compound
The following is a general protocol for loading cells with this compound. Optimal conditions, including dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.
-
Prepare a working solution: On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature. Prepare a working solution with a final concentration of 2 to 20 µM in a suitable buffer, such as Hanks and Hepes buffer (HHBS). For many cell lines, a final concentration of 4-5 µM is a good starting point.
-
Incorporate Pluronic® F-127: To enhance the aqueous solubility of this compound, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.04%.
-
Reduce dye leakage (optional): If the cells have active organic anion transporters that can extrude the dye, probenecid (B1678239) (1-2 mM) can be included in the working solution to inhibit this process.
-
Cell Incubation:
-
Culture cells on coverslips or in appropriate imaging plates overnight.
-
On the day of the experiment, replace the growth medium with the this compound working solution.
-
Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to one hour may improve the signal intensity.
-
-
Washing: After incubation, remove the loading solution and wash the cells with fresh buffer (e.g., HHBS) to remove any excess, non-hydrolyzed dye. An additional 30-minute incubation in fresh buffer is recommended to allow for complete de-esterification of the intracellular this compound.
In Situ Calcium Calibration
To accurately determine the intracellular calcium concentration, an in situ calibration should be performed. This involves measuring the fluorescence ratio in cells under conditions of zero and saturating calcium levels.
-
Determine Rmin (zero calcium): After loading the cells with this compound, expose them to a calcium-free buffer containing a calcium chelator such as 5 mM EGTA. To facilitate the entry of the chelator, a calcium ionophore like ionomycin (B1663694) (e.g., 1 µM) can be used to permeabilize the cell membrane to calcium.
-
Determine Rmax (saturating calcium): Following the Rmin measurement, perfuse the cells with a buffer containing a high concentration of calcium (e.g., 10 mM) along with the calcium ionophore to saturate the intracellular Fura-FF.
-
Determine F380max/F380min: Measure the fluorescence intensity at 380 nm excitation under both calcium-free (F380max) and calcium-saturating (F380min) conditions.
-
Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F380max / F380min) * [(R - Rmin) / (Rmax - R)] Where:
-
Kd is the dissociation constant of Fura-FF for calcium.
-
R is the measured 340/380 nm fluorescence ratio in the experimental cells.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
F380max is the fluorescence intensity at 380 nm in the absence of calcium.
-
F380min is the fluorescence intensity at 380 nm with saturating calcium.
-
Signaling Pathways and Applications
Fura-FF's low affinity for calcium makes it particularly valuable for investigating signaling pathways that involve large and rapid changes in intracellular calcium concentration. Below are two examples of such pathways where Fura-FF would be an appropriate reporter.
NMDA Receptor-Mediated Mitochondrial Calcium Influx
Activation of N-methyl-D-aspartate (NMDA) receptors in neurons leads to a significant influx of calcium into the cytoplasm.[2] This cytosolic calcium is subsequently taken up by mitochondria through the mitochondrial calcium uniporter.[2] This process is crucial for both normal synaptic function and, in cases of overactivation, for excitotoxic cell death pathways.[2] Given the high calcium concentrations that can accumulate in the mitochondrial matrix, Fura-FF is an excellent tool for monitoring these dynamics.
IP3 Receptor-Mediated Calcium Release from the Endoplasmic Reticulum
Many signaling pathways, initiated by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored calcium into the cytosol.[1] This release can generate very high local calcium concentrations near the ER, making Fura-FF a suitable indicator for these events.
Conclusion
This compound is a powerful and versatile tool for researchers investigating cellular calcium signaling, particularly in contexts where calcium concentrations are expected to be high. Its low calcium affinity, ratiometric properties, and insensitivity to magnesium make it a superior choice over higher-affinity indicators like Fura-2 for specific applications. By following the detailed protocols and understanding its application in relevant signaling pathways, researchers can leverage Fura-FF to gain deeper insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Fura-FF AM for Mitochondrial Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-FF AM, a low-affinity fluorescent indicator, and its application in the precise measurement of mitochondrial calcium ([Ca²⁺]m). This document details the probe's properties, offers step-by-step experimental protocols, and presents key signaling pathways involved in mitochondrial calcium homeostasis.
Introduction to this compound
This compound is a cell-permeant acetoxymethyl (AM) ester of the ratiometric calcium indicator Fura-FF. Upon entry into the cell, cytosolic esterases cleave the AM ester groups, trapping the active Fura-FF molecule within intracellular compartments, including mitochondria.[1][2][3] Fura-FF is a difluorinated derivative of the widely used calcium indicator Fura-2.[1][4] Its key advantage lies in its lower affinity for Ca²⁺, making it particularly well-suited for measuring the high calcium concentrations typically found within the mitochondrial matrix, which can reach tens to hundreds of micromolar.[1][5] High-affinity probes like Fura-2 would be saturated under these conditions, rendering them unable to accurately report dynamic changes in [Ca²⁺]m.[2]
Core Properties of Fura-FF
The utility of Fura-FF for mitochondrial calcium measurement stems from its specific chemical and spectral properties. A summary of these quantitative characteristics is provided below for easy reference and comparison.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6 µM | [1][4][5] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 - 340 nm | [1][4] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1][4] |
| Emission Wavelength | ~507 - 514 nm | [1][4] |
| Magnesium (Mg²⁺) Sensitivity | Negligible | [1][4] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in measuring mitochondrial calcium in both intact cells and isolated mitochondria.
Loading this compound into Intact Cells
This protocol is adapted from general procedures for loading AM ester dyes and is optimized for targeting mitochondria.[1][2][3][6][7]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye extrusion)
-
Cells of interest cultured on coverslips suitable for microscopy
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a 250 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For a final this compound concentration of 2-5 µM, dilute the this compound stock solution into HBSS.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If used, add Probenecid to a final concentration of 1-2.5 mM.
-
Vortex the solution thoroughly.
-
-
Cell Loading:
-
Wash the cultured cells once with pre-warmed HBSS.
-
Replace the HBSS with the this compound loading buffer.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark. The optimal temperature and time should be determined empirically, as loading at 37°C can sometimes favor compartmentalization in organelles.
-
After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete hydrolysis of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Alternately excite the cells at approximately 340 nm and 380 nm, and collect the emission at around 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Loading this compound into Isolated Mitochondria
This protocol is designed for experiments using a suspension of isolated mitochondria.[4]
Materials:
-
Isolated mitochondria preparation
-
This compound
-
Anhydrous DMSO
-
Mitochondrial respiration buffer
-
Centrifuge
Procedure:
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO as described above.
-
Dilute the stock solution into the mitochondrial respiration buffer to a final concentration of approximately 10 µM.
-
-
Mitochondrial Loading:
-
Resuspend the isolated mitochondria in the this compound-containing buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Centrifuge the mitochondrial suspension at 8,000-10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the mitochondrial pellet in fresh, ice-cold respiration buffer to remove any unloaded dye.
-
-
Measurement:
-
The loaded mitochondria can now be used in spectrofluorometry or microscopy experiments, using the same excitation and emission wavelengths as for intact cells.
-
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the central signaling pathways governing mitochondrial calcium dynamics.
Caption: Experimental Workflow for this compound.
Caption: Mitochondrial Calcium Signaling Pathways.
Data Interpretation and Calibration
The ratio of fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm (F340/F380) is used to determine the mitochondrial calcium concentration. For quantitative measurements, it is essential to calibrate the Fura-FF signal. This can be achieved by determining the minimum ratio (Rmin) in a calcium-free environment and the maximum ratio (Rmax) in a calcium-saturating environment. The following equation, derived from the Grynkiewicz equation, can then be used to calculate the [Ca²⁺]m:[8][9]
[Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]
Where:
-
Kd is the dissociation constant of Fura-FF for Ca²⁺.
-
β is the ratio of the fluorescence intensity at 380 nm excitation in calcium-free versus calcium-bound conditions.
-
R is the experimentally measured F340/F380 ratio.
-
Rmin is the F340/F380 ratio in the absence of calcium.
-
Rmax is the F340/F380 ratio at saturating calcium concentrations.
Calibration can be performed in situ using ionophores (e.g., ionomycin) and calcium buffers with known concentrations.[9]
Conclusion
This compound is a powerful tool for researchers in both academic and industrial settings, enabling the dynamic measurement of mitochondrial calcium. Its low affinity for calcium makes it superior to higher-affinity dyes for this specific application. By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, scientists can obtain reliable and reproducible data on mitochondrial calcium homeostasis, a critical parameter in cell physiology, pathology, and drug discovery.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. hellobio.com [hellobio.com]
- 4. A novel technique for quantitative measurement of free Ca2+ concentration in rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Fura-FF AM: A Technical Guide to its Low Magnesium Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the magnesium sensitivity of Fura-FF AM, a fluorescent indicator widely used for the quantification of intracellular calcium. This document consolidates key data, outlines experimental protocols for ion selectivity determination, and presents visual diagrams to elucidate core concepts for researchers in cellular biology and drug development.
Overview of Fura-FF
Fura-FF is a ratiometric, UV-excitable fluorescent indicator and a difluorinated derivative of Fura-2 (B149405).[1] Its acetoxymethyl (AM) ester form, this compound, is cell-permeant and becomes active upon hydrolysis by intracellular esterases. A key characteristic of Fura-FF is its low affinity for calcium (Ca²⁺), which makes it particularly suitable for measuring high intracellular Ca²⁺ concentrations that would saturate higher-affinity indicators like Fura-2.[2][3] Critically for many biological systems, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg²⁺), a crucial feature that minimizes interference from this abundant intracellular cation.[1][2][4]
Quantitative Analysis of Ion Affinity
The selectivity of an ion indicator is paramount for accurate measurements. Fura-FF is characterized by its high specificity for Ca²⁺ over Mg²⁺. The dissociation constant (Kd), which represents the concentration at which half of the indicator molecules are bound to the ion, is a key metric of this selectivity. A higher Kd value signifies lower affinity.
The quantitative data below, primarily from a comprehensive study on the ionic selectivity of low-affinity ratiometric calcium indicators, highlights the stark difference in Fura-FF's affinity for Ca²⁺ versus Mg²⁺.[1][2]
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Dissociation Constant (Kd) for Mg²⁺ | Key Characteristics |
| Fura-FF | ~6 µM[1][2] | >10 mM [1][2] | Low Ca²⁺ affinity, negligible Mg²⁺ sensitivity, high specificity.[1][2] |
| Mag-Fura-2 | ~20 µM[1][2] | ~2 mM[1][2] | Designed as a Mg²⁺ indicator, but also responds to Ca²⁺.[5] |
| Fura-2 | ~0.14 µM[1] | Minor sensitivity, but much lower than its Ca²⁺ affinity.[6] | High Ca²⁺ affinity, can be interfered with by other divalent cations.[4][7] |
Spectroscopic Properties
Fura-FF operates on a ratiometric basis, where the fluorescence excitation maximum shifts upon binding to Ca²⁺. This property allows for measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[4]
| State | Excitation Maximum | Emission Maximum |
| Ca²⁺-free Fura-FF | ~365 nm[1] | ~514 nm[1] |
| Ca²⁺-saturated Fura-FF | ~339 nm[1] | ~507 nm[1] |
Due to its extremely high Kd for Mg²⁺, Fura-FF does not exhibit a significant spectral shift in the presence of physiological concentrations of magnesium.
Experimental Protocols
Determining Ionic Selectivity of Fura-FF
The following protocol is based on the methodology used to characterize the ionic specificity of fluorescent indicators.[1][2] This procedure allows for the determination of the dissociation constants for different cations.
Materials:
-
Fura-FF (salt form)
-
Ion-free water
-
Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Stock solutions of CaCl₂ and MgCl₂
-
A strong chelator for divalent cations (e.g., EGTA for Ca²⁺, EDTA for general chelation)
-
Fluorometer capable of dual excitation and emission scanning
Procedure:
-
Preparation of Calibration Buffers:
-
Prepare a "zero-ion" buffer containing the indicator and a chelator to ensure the absence of contaminating divalent cations.
-
Prepare a "high-ion" buffer containing a saturating concentration of the ion to be tested (e.g., 10 mM CaCl₂ or 100 mM MgCl₂).
-
Create a series of calibration buffers with known free ion concentrations by mixing the "zero-ion" and "high-ion" buffers in different ratios. The free ion concentration can be calculated using specialized software that takes into account the binding constants of the chelators.
-
-
Fluorescence Measurement:
-
For each calibration buffer, record the fluorescence emission spectrum (e.g., from 450 nm to 600 nm) at the excitation wavelengths for the ion-free and ion-bound forms of Fura-FF (e.g., 365 nm and 339 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each ion concentration.
-
-
Data Analysis and Kd Determination:
-
Plot the fluorescence ratio as a function of the free ion concentration.
-
Fit the data to the following equation to determine the dissociation constant (Kd): [Ion] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax₃₈₀ / Fmin₃₈₀) Where:
-
R is the measured fluorescence ratio (Intensity at 339nm / Intensity at 365nm).
-
Rmin is the ratio in the absence of the ion.
-
Rmax is the ratio at a saturating ion concentration.
-
Fmax₃₈₀ and Fmin₃₈₀ are the fluorescence intensities at 380 nm (isosbestic point for Ca²⁺) at saturating and zero ion concentrations, respectively.
-
-
Cell Loading with this compound
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., HEPES-buffered saline)
-
Cultured cells on coverslips
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM).
-
For cell loading, dilute the this compound stock solution in the physiological buffer to a final concentration of 1-5 µM. To aid in dispersion, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
Incubate the cells with the this compound loading solution for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for the specific cell type.
-
Wash the cells with the physiological buffer to remove extracellular dye.
-
Allow for a de-esterification period of at least 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.
-
The cells are now ready for fluorescence imaging and measurement of intracellular Ca²⁺.
Visualizations
Diagram of Ionic Selectivity
Caption: Fura-FF demonstrates high affinity for Ca²⁺ and extremely low affinity for Mg²⁺.
Experimental Workflow for Kd Determination
References
- 1. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Spectroscopic properties of fluorescence dye fura-2 with various divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to Fura-FF AM: Structure, Properties, and Experimental Protocols
Fura-FF AM is a cell-permeable fluorescent indicator widely utilized by researchers for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative of the low-affinity calcium indicator Fura-FF, it is specifically engineered for easy loading into live cells.[1][2][3] This guide provides a comprehensive overview of its chemical structure, photophysical properties, and detailed protocols for its application in cellular imaging and analysis.
Core Mechanism of Action
This compound is a non-fluorescent and membrane-permeant molecule. Once it traverses the cell membrane, intracellular esterase enzymes cleave the AM ester groups.[1][2][3] This hydrolysis process traps the active, membrane-impermeant form, Fura-FF, within the cytosol. The active Fura-FF is a ratiometric indicator; its fluorescence excitation spectrum shifts upon binding to Ca²⁺, allowing for precise concentration measurements that are less susceptible to variations in dye loading, cell thickness, or photobleaching.[4][5]
Chemical Structure and Physicochemical Properties
Fura-FF is a difluorinated derivative of the more common calcium indicator, Fura-2.[1][2][3][6] This structural modification results in a significantly lower binding affinity for Ca²⁺, making it an ideal probe for studying cellular compartments or events associated with high calcium concentrations, such as in mitochondria or neuronal dendrites.[2][3][6][7]
| Property | Value | Source |
| Molecular Formula | C₄₃H₄₃F₂N₃O₂₄ | [2][6] |
| Molecular Weight | 1023.8 g/mol | [6][8] |
| CAS Number | 348079-12-9 | [1][2][6] |
| Solubility | Soluble in DMSO | [6][8] |
| Appearance | Solid | [6] |
Spectral and Binding Properties
A key advantage of Fura-FF is its ratiometric nature. When excited sequentially at ~340 nm (the peak for Ca²⁺-bound form) and ~380 nm (the peak for Ca²⁺-free form), the ratio of the fluorescence intensities measured at ~510 nm can be used to calculate the precise intracellular calcium concentration.[4][5] This ratiometric measurement corrects for many common artifacts in fluorescence microscopy.[9] Unlike Fura-2, Fura-FF exhibits negligible sensitivity to magnesium ions, which reduces potential interference from this cation.[2][3][6][7]
| Parameter | Ca²⁺-Free Form | Ca²⁺-Bound Form | Source |
| Excitation Wavelength (λex) | ~365 nm | ~339 nm | [2][3][6][7] |
| Emission Wavelength (λem) | ~514 nm | ~507 nm | [2][3][6][7] |
| Dissociation Constant (Kd) for Ca²⁺ | \multicolumn{2}{c | }{5.5 - 10 µM} | [4][8][10] |
Detailed Experimental Protocols
The following protocols provide a guideline for using this compound for intracellular calcium measurements. Optimization may be required depending on the specific cell type and experimental conditions.
-
This compound Stock Solution (2-5 mM):
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a concentration of 2 to 5 mM.[4][5] For example, to make a 2 mM solution from 50 µg of this compound (MW = 1023.8), add approximately 24.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Divide the stock solution into single-use aliquots and store at -20°C, protected from light and moisture.[4][5] Avoid repeated freeze-thaw cycles.[4]
-
-
Working Solution (2-20 µM):
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.[4][5]
-
Dilute the stock solution into a buffer of your choice, such as Hanks and Hepes buffer (HHBS), to a final concentration of 2-20 µM.[5] A final concentration of 4-5 µM is recommended for most cell lines.[4][5]
-
To improve the aqueous solubility of the AM ester, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of ~0.04%.[4][5]
-
-
Cell Preparation: Culture cells on coverslips or in microplates overnight in a suitable growth medium.[4][5]
-
Dye Loading:
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[4][5] For some cell lines, extending the incubation time may enhance the signal intensity.[4][5]
-
Washing:
-
Instrumentation: Use a fluorescence microscope or a microplate reader equipped with appropriate filters for ratiometric Fura imaging.[4][5]
-
Data Acquisition:
-
Data Analysis: The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is calculated and can be converted to absolute calcium concentrations using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ levels.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Mechanism of Action of Fura-FF AM in Live Cells
This guide provides a comprehensive overview of the mechanism of action for Fura-FF AM, a low-affinity, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations. Tailored for researchers, scientists, and drug development professionals, this document details the chemical principles, experimental protocols, and data interpretation associated with the use of this vital research tool.
Core Mechanism of Action
This compound is a cell-permeable derivative of the fluorescent calcium indicator Fura-FF. Its mechanism relies on a series of steps that enable its entry into live cells, activation, and subsequent interaction with intracellular calcium, leading to a measurable change in its fluorescent properties.
-
Cellular Uptake: Fura-FF in its active, carboxylate form is a negatively charged molecule and cannot passively cross the cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups.[1] These AM groups mask the negative charges, rendering the this compound molecule uncharged, hydrophobic, and thus, membrane-permeant.[1][2] This allows it to readily diffuse across the plasma membrane into the cytoplasm of live cells.[3]
-
Intracellular Hydrolysis and Trapping: Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the AM ester groups.[1][4][5] This enzymatic cleavage removes the AM groups, regenerating the active, negatively charged Fura-FF molecule.[3] The now polar and cell-impermeant Fura-FF is effectively trapped within the cytosol.[3] This hydrolysis process is critical for the intracellular accumulation and retention of the indicator.[1] The byproducts of this cleavage are formaldehyde (B43269) and acetic acid, which can be toxic to cells at high concentrations or with prolonged incubation times.[6]
-
Calcium Binding and Ratiometric Shift: The active Fura-FF is a chelator that binds to free intracellular calcium ions (Ca²⁺).[3] Fura-FF is a ratiometric indicator, meaning its spectral properties change upon binding to Ca²⁺.[7] Specifically, it exhibits a shift in its optimal excitation wavelength.[3]
-
In the absence of calcium (Ca²⁺-free), Fura-FF has an excitation maximum at approximately 365 nm.[4][5]
-
When saturated with calcium (Ca²⁺-bound), the excitation maximum shifts to a lower wavelength, around 339 nm.[4][5]
-
The fluorescence emission maximum remains relatively constant at around 507-514 nm regardless of calcium binding.[4][5]
-
-
Quantitative Measurement: The intracellular calcium concentration is determined by measuring the ratio of fluorescence emission intensity when the sample is excited at the two wavelengths (e.g., 340 nm and 380 nm).[3][8] This ratiometric measurement provides a significant advantage as it is largely independent of variables such as dye concentration, cell thickness, photobleaching, and illumination intensity.[7][8] This allows for a more accurate and quantitative determination of intracellular Ca²⁺ levels compared to single-wavelength indicators.[8]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fura-FF, with a comparison to the higher-affinity indicator, Fura-2.
| Property | Fura-FF | Fura-2 |
| Ca²⁺ Dissociation Constant (Kd) | ~6 µM - 10 µM[4][5][9] | ~140 nM - 145 nM[5][8][10] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm[4][5] | ~363 nm - 380 nm[8][10] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm[4][5] | ~335 nm - 340 nm[8][10] |
| Emission Wavelength | ~507 - 514 nm[4][5] | ~505 - 510 nm[8][10] |
| Magnesium Sensitivity | Negligible[4][5] | Low |
| Primary Application | High Ca²⁺ environments (e.g., mitochondria, neuronal dendrites)[4][5] | General cytosolic Ca²⁺ measurement |
Experimental Protocols
This section outlines a generalized protocol for loading live cells with this compound and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.[7]
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[11] Aliquot into single-use volumes and store at -20°C, protected from light and moisture to prevent hydrolysis.[12][13]
-
Pluronic® F-127 Solution: A 20% solution in DMSO can be prepared to aid in the dispersion of the nonpolar this compound in aqueous loading buffers.[2]
-
Loading Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline is typically used. The buffer should be free of serum, as it may contain esterase activity that can hydrolyze the this compound extracellularly.[12]
2. Cell Loading Protocol
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution with a final concentration of 2 to 20 µM this compound in the chosen loading buffer.[11] For most cell lines, a final concentration of 4-5 μM is recommended.[11]
-
Add Pluronic® F-127 (Optional but Recommended): To improve solubility, an equal volume of 20% Pluronic® F-127 can be added to the DMSO stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02% to 0.04%.[2][11]
-
Cell Incubation: Replace the cell culture medium with the this compound working solution. Incubate the cells for 30 to 60 minutes at 37°C.[11] Incubation times and temperatures may need to be optimized for different cell types.[7]
-
Prevent Dye Leakage (Optional): If the cells contain active organic anion transporters, which can extrude the de-esterified dye, an inhibitor such as probenecid (B1678239) (1-2 mM) can be added to the loading and wash buffers to improve dye retention.[10][11]
-
Wash Cells: After incubation, remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove any excess extracellular this compound.[11][12]
-
De-esterification: Allow the cells to rest for approximately 20-30 minutes after washing to ensure complete hydrolysis of the AM esters by intracellular esterases.[14]
3. Fluorescence Measurement and Data Analysis
-
Instrumentation: Use a fluorescence microscope or a microplate reader capable of dual-wavelength excitation.
-
Measurement: Excite the cells alternately at ~340 nm and ~380 nm.[11] Collect the fluorescence emission at ~510 nm for both excitation wavelengths.[11]
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.[8] The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute calcium concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2) Where R is the 340/380 ratio, Rmin and Rmax are the ratios under zero and saturating Ca²⁺ conditions, respectively, and Kd is the dissociation constant of the indicator.[7]
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of this compound from cell entry to fluorescence.
Caption: Standard experimental workflow for using this compound.
Caption: Logical flow from chemical modification to cellular function.
References
- 1. What is an AM ester? | AAT Bioquest [aatbio.com]
- 2. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM | AAT Bioquest [aatbio.com]
- 9. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ionoptix.com [ionoptix.com]
A Technical Guide to Low-Affinity Calcium Indicators: Principles and Applications of Fura-FF AM
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Low-Affinity Calcium Measurement
Calcium (Ca²⁺) is a ubiquitous second messenger vital for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Cytosolic Ca²⁺ concentrations are typically maintained at a low resting level (around 100 nM), but can rise sharply in response to stimuli. However, certain cellular compartments and physiological events involve much higher Ca²⁺ concentrations, often in the micromolar (µM) to millimolar (mM) range.
Standard high-affinity Ca²⁺ indicators, such as Fura-2 (Kd ≈ 140 nM), become saturated in these high-concentration environments, making them unsuitable for accurate quantification.[1][2][3] This limitation necessitates the use of low-affinity calcium indicators , which possess a higher dissociation constant (Kd) and are designed to measure Ca²⁺ dynamics in the micromolar range without saturation. These indicators are indispensable for studying Ca²⁺ signaling in organelles like the endoplasmic reticulum (ER) and mitochondria, as well as processes like exocytosis and glutamate (B1630785) excitotoxicity.[4][5][6][7]
This guide focuses on Fura-FF AM , a ratiometric, low-affinity fluorescent indicator that has become a critical tool for investigating high-concentration Ca²⁺ signaling.
Core Concepts: Why Low Affinity is Crucial
The choice between a high- and low-affinity indicator is dictated by the expected Ca²⁺ concentration in the experimental system.
-
High-Affinity Indicators (e.g., Fura-2):
-
Low Kd (in the nanomolar range).
-
Ideal for measuring resting cytosolic Ca²⁺ and small fluctuations.
-
Become saturated at high Ca²⁺ levels, leading to a loss of response and inaccurate measurements.
-
-
Low-Affinity Indicators (e.g., Fura-FF):
The decision to use a low-affinity indicator is a critical first step in designing experiments that probe high-calcium environments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Monitoring Endoplasmic Reticulum Calcium Homeostasis Using a Gaussia Luciferase SERCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]
- 9. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Fura-FF AM for Measuring Intracellular Calcium
Introduction
Fura-FF AM is a cell-permeable fluorescent indicator used for the ratiometric measurement of intracellular calcium concentrations. As the acetoxymethyl (AM) ester form, it can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura-FF indicator in the cytosol.[1][2] Fura-FF is a difluorinated analog of Fura-2, characterized by a significantly lower binding affinity for calcium.[1][2][3] This property, along with its negligible sensitivity to magnesium, makes Fura-FF particularly well-suited for measuring high calcium concentrations, such as those found in mitochondria or neuronal dendrites during intense stimulation.[1][2][3]
Upon binding to calcium, Fura-FF exhibits a shift in its excitation spectrum, allowing for the ratiometric determination of calcium levels by measuring fluorescence emission at approximately 510 nm while alternating excitation between 340 nm (calcium-bound) and 380 nm (calcium-free).[4][5] This ratiometric approach minimizes issues related to uneven dye loading, cell thickness, and photobleaching, providing more accurate and reliable quantification of intracellular calcium dynamics.[6][7]
Data Presentation
Table 1: Spectral and Chemical Properties of Fura-FF
| Property | Value | Reference |
| Ca²⁺-Bound Excitation | ~339 nm | [1][2] |
| Ca²⁺-Free Excitation | ~365 nm | [1][2] |
| Emission (Ca²⁺-Bound) | ~507 nm | [1][2] |
| Emission (Ca²⁺-Free) | ~514 nm | [1][2] |
| Ratiometric Excitations | 340 nm / 380 nm | [4][5] |
| Ratiometric Emission | ~510 nm | [4][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 10 µM | [1][3][4][8] |
| Solvent for Stock Solution | Anhydrous DMSO | [4][5][9] |
Table 2: Reagent Preparation and Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 1 - 5 mM in DMSO | 2 - 20 µM (4-5 µM recommended) | Store stock at -20°C, protected from light and moisture.[4][5][10] |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02 - 0.04% | A nonionic detergent used to improve the aqueous solubility of this compound.[4][5] |
| Probenecid | 100 - 200 mM in buffer | 0.5 - 1 mM | An anion-transporter inhibitor to reduce dye leakage from cells.[4] |
| Imaging Buffer | N/A | N/A | Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, free of phenol (B47542) red.[4][9] |
Experimental Protocols
This section provides a detailed methodology for loading cells with this compound and performing ratiometric calcium imaging.
I. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Prepare the stock solution by dissolving this compound powder in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.[4][5][10] For example, add 50 µL of DMSO to a 50 µg vial of Fura-2 AM to get a 1 mM stock.[9]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]
-
-
This compound Working Solution (5 µM):
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.[4]
-
Prepare the working solution by diluting the stock solution into a physiological buffer of your choice (e.g., HHBS) to a final concentration of 2-20 µM. A final concentration of 4-5 µM is recommended for most cell lines.[4][5]
-
To aid in dispersion, first mix the this compound stock with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer volume.
-
If dye leakage is a concern in your cell type, add Probenecid to the working solution.[4]
-
II. Cell Preparation and Loading
-
Cell Plating:
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the plate at 37°C for 30 to 60 minutes in a dark environment (e.g., a cell incubator).[4] Note: The optimal incubation time can vary between cell types and may require empirical determination.[4][9]
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer to remove any excess extracellular dye.[4][11]
-
Add fresh buffer and incubate the cells for an additional 30 minutes at room temperature or 37°C.[12] This step is crucial to allow for the complete hydrolysis of the AM esters by intracellular esterases.[12][13]
-
III. Ratiometric Calcium Imaging
-
Microscope Setup:
-
Image Acquisition:
-
Focus on the cells using transmitted light.
-
Set the camera gain and exposure to ensure the fluorescence signal at 380 nm is bright but not saturated, while the signal at 340 nm is well below saturation in resting cells.[9][12]
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[9]
-
Acquire a baseline recording of the 340/380 nm fluorescence ratio.
-
Add the desired stimulant and record the changes in fluorescence intensity at both excitation wavelengths over time.[4]
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This ratio is directly proportional to the intracellular calcium concentration.[7]
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound cell loading and activation.
Experimental Workflow for this compound Cell Loading
Caption: Step-by-step workflow for this compound experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Fluorescence Signal | - Incomplete hydrolysis of AM ester.- Low dye concentration.- Suboptimal loading time or temperature. | - Ensure a sufficient de-esterification period (at least 30 min) after loading.[10][13]- Empirically determine the optimal this compound concentration and incubation time for your cell type.[4][9]- Check that the stock solution was properly stored to prevent degradation. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Use of phenol red-containing medium. | - Perform at least two thorough washes with fresh buffer after the loading step.[6]- Use phenol red-free physiological buffers for all steps after loading.[9] |
| Rapid Signal Loss / Dye Leakage | - Active transport of the dye out of the cell via organic anion transporters. | - Include an anion transporter inhibitor, such as Probenecid (0.5-1 mM), in the buffer during loading and imaging.[4] |
| Cell Death or Damage (Phototoxicity) | - Excessive exposure to UV excitation light.- High dye concentration causing calcium buffering. | - Use the lowest possible excitation light intensity (use neutral density filters) and minimize exposure time.[9]- Reduce the working concentration of this compound. |
| Inconsistent Calcium Signals | - Uneven dye loading across cells.- Cells are detaching from the coverslip. | - Ensure even application of the loading solution. Use Pluronic F-127 to improve dye solubility.[4]- Confirm that cells are well-adhered before starting the experiment.[6] |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. brainvta.tech [brainvta.tech]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionoptix.com [ionoptix.com]
Application Notes and Protocols: Preparation and Use of Fura-FF AM for Intracellular Calcium Measurement
Introduction
Fura-FF AM is a cell-permeable acetoxymethyl (AM) ester of the fluorescent calcium indicator Fura-FF.[1] It is a ratiometric indicator used for quantifying intracellular calcium concentrations. Upon entering a cell, nonspecific esterases cleave the AM ester groups, trapping the active Fura-FF indicator inside.[2][3][4] Fura-FF is a derivative of the widely used Fura-2 indicator but possesses a lower affinity for calcium (dissociation constant, Kd ≈ 6-10 µM), making it particularly well-suited for measuring high calcium concentrations, such as those found in mitochondria or during robust calcium signaling events.[2][5][6][7] Like Fura-2, Fura-FF exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for ratiometric measurements that minimize effects of uneven dye loading, photobleaching, or cell thickness.[5][6]
Key Spectral Properties
| State | Excitation Maximum | Emission Maximum |
| Ca²⁺-Bound | ~339-340 nm[2][4][5][6] | ~507-510 nm[2][4][5][6] |
| Ca²⁺-Free | ~365 nm[2][4] | ~514 nm[2][4] |
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for successful experiments. It is highly recommended to use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of the AM ester.[5][6][8]
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, high-quality
-
Microcentrifuge tubes
-
Pipettors and sterile tips
Protocol:
-
Equilibrate Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Prepare a 2 to 5 mM stock solution of this compound by dissolving it in anhydrous DMSO.[5][6] For example, to make a 2 mM stock solution from 50 µg of this compound (Molecular Weight ≈ 1023.8 g/mol ), add approximately 24.4 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots in a desiccated environment at -20°C, protected from light.[5][6][8] For longer-term storage, -80°C is recommended.[2]
Stock Solution Parameters
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous DMSO[5][6][8] | Prevents premature hydrolysis of the AM ester. |
| Concentration | 2 - 5 mM[5][6][9] | A higher concentration minimizes the volume of DMSO added to aqueous solutions. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term)[2][5][6] | Protect from light and moisture. |
| Stability | Several months when stored properly.[10] | Avoid repeated freeze-thaw cycles.[5][6] |
Preparation of this compound Working Solution
The working solution is prepared on the day of the experiment by diluting the stock solution into a physiological buffer.
Materials:
-
This compound stock solution (2-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)
-
Pluronic® F-127 solution (optional, e.g., 20% w/v in DMSO)
-
Probenecid (B1678239) (optional)
Protocol:
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the this compound stock solution to room temperature.[5][6]
-
Prepare Loading Buffer: The final working concentration of this compound typically ranges from 2 to 20 µM.[5][6] A starting concentration of 4-5 µM is recommended for most cell lines.[5][6] The optimal concentration must be determined empirically for your specific cell type and experimental conditions.[11]
-
Add Pluronic® F-127 (Optional but Recommended): To aid in the dispersion of the water-insoluble this compound in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 is often used.[5][6] A final concentration of 0.02-0.04% is typical. This can be achieved by mixing the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the buffer.[11]
-
Add Probenecid (Optional): If your cells express organic anion transporters, which can extrude the active dye from the cell, consider adding probenecid (final concentration 1-2.5 mM) to the working solution to improve dye retention.[6][11]
-
Final Dilution: Add the this compound mixture to the physiological buffer and vortex well to ensure a homogenous solution.
Working Solution Parameters
| Parameter | Recommendation | Notes |
| Dilution Buffer | Physiological Buffer (e.g., HHBS)[5][6] | Should be appropriate for maintaining cell health. |
| Final Concentration | 2 - 20 µM (start with 4-5 µM)[5][6] | Must be optimized for the specific cell type and application. |
| Additive 1 (Solubilizer) | Pluronic® F-127 (0.02-0.04%)[5][6][11] | Improves dye loading efficiency and prevents dye aggregation. |
| Additive 2 (Inhibitor) | Probenecid (1-2.5 mM)[6][11] | Reduces leakage of the de-esterified indicator from the cells. |
Experimental Protocol: Cell Loading
This protocol provides a general guideline for loading cultured cells with this compound.
Protocol:
-
Cell Culture: Plate cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes) and grow overnight.[5][6]
-
Wash Cells: Aspirate the growth medium from the cells. Wash the cells gently with a warm physiological buffer (e.g., HHBS). This is particularly important if serum-containing medium interferes with dye loading.[5][6]
-
Dye Loading: Add the freshly prepared this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[5][6] The optimal time may vary between cell types. In some cases, longer incubation (over 60 minutes) can enhance the signal.[5][6]
-
Wash and De-esterification: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm buffer (this can contain probenecid if used during loading) to remove extracellular dye.[5][6]
-
Resting Period: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the this compound by intracellular esterases.[11]
-
Imaging: The cells are now ready for fluorescence imaging. Measure the emission intensity at ~510 nm while alternating the excitation wavelength between ~340 nm and ~380 nm. The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular calcium concentration.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of this compound cell loading and calcium detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. abpbio.com [abpbio.com]
Application Notes and Protocols for Cell Loading using Pluronic F-127 with Fura-FF AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pluronic F-127 to facilitate the loading of the ratiometric calcium indicator, Fura-FF AM, into living cells. Adherence to these protocols is intended to ensure efficient and reproducible intracellular calcium measurements while minimizing potential artifacts.
Introduction to this compound and Pluronic F-127
This compound is a cell-permeant acetoxymethyl (AM) ester form of the fluorescent Ca2+ indicator, Fura-FF. It is a valuable tool for quantifying intracellular calcium concentrations, particularly for detecting high calcium levels due to its lower binding affinity compared to its analog, Fura-2. The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic Fura-FF in the cytoplasm.
Pluronic F-127 is a nonionic surfactant polyol that acts as a dispersing agent.[1][2][3] Due to the hydrophobic nature of this compound, it has poor solubility in aqueous physiological buffers. Pluronic F-127 aids in the solubilization and dispersion of the this compound in the loading buffer, thereby improving the loading efficiency and ensuring a more uniform distribution of the dye among the cell population.[2][4]
Principle of this compound Loading and Calcium Measurement
The successful loading of this compound is the critical first step for accurate intracellular calcium measurements. The process involves the passive diffusion of the this compound ester across the plasma membrane, followed by its intracellular hydrolysis to the active Fura-FF form.
Once loaded and activated, Fura-FF is a ratiometric indicator. When excited at approximately 340 nm, its fluorescence emission increases upon binding to Ca2+. Conversely, when excited at around 380 nm, its emission is largely independent of Ca2+ concentration. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) provides a quantitative measure of the intracellular Ca2+ concentration, which is less susceptible to variations in dye loading, cell thickness, and photobleaching.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Pluronic F-127 (typically supplied as a 10% or 20% w/v solution in DMSO)[6][7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Cell culture medium
-
Probenecid (optional, to prevent dye leakage)[8]
Stock Solution Preparation
Table 1: Stock Solution Preparation
| Reagent | Solvent | Concentration | Storage Conditions |
| This compound | Anhydrous DMSO | 1-5 mM | -20°C, desiccated, protected from light |
| Pluronic F-127 | Anhydrous DMSO | 20% (w/v) | Room temperature (do not refrigerate)[6] |
| Pluronic F-127 | Water | 10% (w/v) | Room temperature (do not refrigerate)[7] |
| Probenecid | 1 M NaOH, then buffer | 100-250 mM | -20°C |
Note: Pluronic F-127 solutions may solidify at low temperatures. If this occurs, warm the vial to 50-65°C and vortex until it becomes a clear liquid before use.[6][7]
Cell Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare Loading Solution:
-
Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube.[6][8] For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127.
-
Vortex briefly to ensure thorough mixing.
-
Dilute this mixture into the desired physiological buffer or cell culture medium to achieve the final this compound concentration.[6]
-
-
Cell Incubation:
-
Remove the cell culture medium from the cells.
-
Add the loading solution to the cells.
-
Incubate the cells for a specified duration and temperature. Loading at room temperature may reduce dye compartmentalization into organelles like mitochondria.[6]
-
-
Washing and De-esterification:
Optimization Parameters
The optimal loading conditions can vary significantly between different cell types. Key parameters to optimize include:
Table 2: Optimization Parameters for Cell Loading
| Parameter | Typical Range | Considerations |
| This compound Final Concentration | 1 - 10 µM[1][6] | Use the lowest concentration that provides an adequate signal-to-noise ratio to minimize potential cytotoxicity and calcium buffering effects. |
| Pluronic F-127 Final Concentration | 0.01 - 0.04% | Should generally be kept below 0.1%.[1][3] Higher concentrations can increase membrane permeability and may be cytotoxic.[9] |
| Incubation Time | 15 - 60 minutes[8] | Longer incubation times may increase dye loading but can also lead to dye leakage or compartmentalization.[10] |
| Incubation Temperature | Room Temperature or 37°C[6] | Lower temperatures can reduce dye compartmentalization but may also decrease the rate of loading.[6][8] |
| Probenecid Concentration | 1 - 2.5 mM (optional) | Can be added to the loading and final wash buffers to inhibit organic anion transporters, reducing dye leakage from the cells.[8] |
Data Presentation and Interpretation
The primary output of a Fura-FF imaging experiment is the ratio of fluorescence intensities at 340 nm and 380 nm excitation. This ratio is directly proportional to the intracellular calcium concentration.
Table 3: Example Data for a Typical Calcium Imaging Experiment
| Condition | Baseline 340/380 Ratio | Peak 340/380 Ratio (Post-Stimulation) | Fold Change |
| Control Cells | 0.85 ± 0.05 | 1.50 ± 0.12 | 1.76 |
| Treated Cells (Drug X) | 0.83 ± 0.06 | 2.75 ± 0.21 | 3.31 |
Troubleshooting and Considerations
-
Low Fluorescence Signal: Increase this compound concentration, incubation time, or temperature. Ensure that the Pluronic F-127 and this compound stock solutions are properly mixed and diluted.
-
High Background Fluorescence: Ensure cells are thoroughly washed after loading to remove extracellular dye.
-
Dye Compartmentalization: This appears as punctate staining within the cell. To minimize this, try loading at a lower temperature (e.g., room temperature) or for a shorter duration.[6][8]
-
Cell Death/Toxicity: Reduce the concentration of this compound and/or Pluronic F-127.[9] Minimize exposure to UV light during imaging.[11]
-
Effects of Pluronic F-127 on Cell Physiology: Be aware that Pluronic F-127 can alter membrane properties and may affect cellular responses to stimuli.[10][12] It is crucial to perform appropriate control experiments to assess any potential effects of Pluronic F-127 on the biological system under investigation.[1][3]
By carefully considering these application notes and optimizing the protocols for your specific experimental system, you can achieve reliable and reproducible measurements of intracellular calcium dynamics using this compound and Pluronic F-127.
References
- 1. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. abpbio.com [abpbio.com]
- 9. Pluronic F127 as a cell encapsulation material: utilization of membrane-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-FF AM De-esterification in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fura-FF AM, a ratiometric calcium indicator, with a specific focus on the critical de-esterification step in cultured cells. Understanding the kinetics of this process is paramount for accurate measurement of intracellular calcium concentration ([Ca²⁺]i).
Introduction
This compound is a cell-permeant derivative of the fluorescent Ca²⁺ indicator Fura-FF.[1] The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases hydrolyze the AM esters, converting this compound into its active, membrane-impermeant form, Fura-FF.[1] This process, known as de-esterification, is essential for trapping the indicator within the cytosol and enabling it to bind to Ca²⁺. Incomplete hydrolysis can lead to compartmentalization of the dye and inaccurate Ca²⁺ measurements.[2][3] The de-esterification time is not constant and can be influenced by several factors, including cell type, intracellular esterase activity, loading concentration, and temperature.[4][5] Therefore, optimizing the de-esterification period is a critical step in any experimental protocol.
Principle of De-esterification
The de-esterification of this compound is a biochemical process catalyzed by non-specific intracellular esterases. The general mechanism is as follows:
-
Loading: this compound, in its esterified form, readily crosses the cell membrane.
-
Hydrolysis: Cytosolic esterases recognize and cleave the four acetoxymethyl ester groups from the this compound molecule.
-
Trapping: The resulting Fura-FF, now a pentacarboxylate anion, is no longer membrane-permeant and is effectively trapped within the cell.
-
Calcium Binding: The de-esterified Fura-FF is the active form that binds to free intracellular calcium, leading to a change in its fluorescent properties.
Factors Influencing De-esterification Time
Several factors can affect the rate and completeness of this compound de-esterification:
-
Cell Type: Different cell lines and primary cells exhibit varying levels of intracellular esterase activity.[4][5] For example, cells with lower esterase activity may require longer incubation times for complete de-esterification.
-
Temperature: Enzymatic reactions, including ester hydrolysis, are temperature-dependent. Loading and de-esterification are typically performed at room temperature or 37°C.[5]
-
This compound Concentration: While a higher concentration might lead to a stronger fluorescent signal, it can also saturate the esterase machinery, potentially leading to incomplete de-esterification and cytosolic overload.[6]
-
Incubation Time: A sufficient incubation period is necessary to allow for complete hydrolysis. However, excessively long incubation times can lead to dye compartmentalization into organelles or dye leakage from the cell.[6]
Data Presentation: Recommended Loading and De-esterification Parameters
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. |
| Working Concentration | 1-5 µM | Optimal concentration should be determined empirically to achieve adequate signal without causing cytotoxicity or incomplete de-esterification. |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures may reduce compartmentalization but will also slow down de-esterification. |
| Loading Incubation Time | 30-60 minutes | This initial incubation allows the dye to enter the cells. |
| De-esterification Incubation Time | 20-30 minutes | After washing out the extracellular this compound, this additional incubation period allows for the completion of intracellular hydrolysis.[4] |
| Pluronic F-127 | 0.02% (w/v) | A non-ionic detergent that aids in the dispersion of this compound in aqueous media. |
| Probenecid (B1678239) | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells. |
Experimental Protocols
This section provides a generalized protocol for loading and de-esterifying this compound in cultured cells.
Protocol 1: Loading and De-esterification of this compound in Adherent Cells
-
Cell Preparation:
-
Plate cells on coverslips or in a multi-well plate to achieve 70-90% confluency on the day of the experiment.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a physiological saline solution) with a pH of 7.2-7.4.
-
Prepare the final loading solution by diluting the this compound stock solution in the loading buffer to a final concentration of 1-5 µM. If desired, add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular this compound.
-
Add fresh loading buffer (optionally containing probenecid to prevent dye leakage) and incubate for an additional 20-30 minutes at room temperature to ensure complete de-esterification.[4]
-
-
Imaging:
-
Proceed with fluorescence imaging, exciting at approximately 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Protocol 2: Determining Optimal De-esterification Time (Empirical Method)
To ensure complete de-esterification for a specific cell type, it is recommended to perform a time-course experiment:
-
Load cells with this compound as described in Protocol 1 (steps 1-3).
-
After the initial 30-60 minute loading period, wash the cells.
-
At various time points after washing (e.g., 0, 10, 20, 30, 40, 50, and 60 minutes), measure the 340/380 nm fluorescence ratio in a resting state and in response to a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax).
-
The optimal de-esterification time is the point at which the Rmax value reaches a stable plateau, indicating that the majority of the intracellular this compound has been converted to its calcium-sensitive form. For Fura-2 (B149405) AM, an optimal incubation time for cytosolic esterase cleavage was found to be 80 minutes in one study.[7]
Mandatory Visualizations
Caption: General mechanism of this compound loading and de-esterification.
Caption: Experimental workflow for this compound loading and de-esterification.
Conclusion
The de-esterification of this compound is a critical, cell-type-dependent process that must be carefully considered and optimized to ensure accurate and reproducible measurements of intracellular calcium. While general guidelines are provided, empirical determination of the optimal de-esterification time for each specific cellular model is highly recommended. By following the protocols and understanding the principles outlined in these application notes, researchers can confidently employ this compound for robust intracellular calcium analysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fura-FF AM Imaging with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1][2] The ability to accurately measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to understanding cellular physiology and pathology. Fura-FF AM is a fluorescent, ratiometric Ca²⁺ indicator designed for the detection of high-level intracellular calcium concentrations. As an acetoxymethyl (AM) ester, this compound is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases to the active, membrane-impermeant form, Fura-FF.[3][4]
Fura-FF is a difluorinated derivative of the widely used Ca²⁺ indicator Fura-2.[5] A key advantage of Fura-FF is its lower affinity for Ca²⁺ (higher dissociation constant, Kd), making it particularly well-suited for measuring high Ca²⁺ concentrations that would saturate higher-affinity indicators like Fura-2.[3][5] This makes Fura-FF an ideal probe for studying cellular compartments with high Ca²⁺ levels, such as the mitochondria, or for investigating cellular systems with low intrinsic Ca²⁺ buffering capacities, like neuronal dendrites and spines.[3][4][5] Furthermore, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg²⁺), reducing potential interference from this cation in experimental measurements.[3][5][6]
Like Fura-2, Fura-FF is a ratiometric indicator. Upon binding to Ca²⁺, it exhibits a shift in its excitation spectrum. The dye is typically excited at two wavelengths, around 340 nm and 380 nm, while emission is monitored at approximately 510 nm.[7] The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement provides a robust and quantitative readout that is largely independent of dye concentration, cell thickness, and photobleaching, thereby increasing the accuracy of the data.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in fluorescence microscopy to measure intracellular calcium dynamics.
Signaling Pathway and Mechanism of Action
Intracellular calcium signaling is a complex process that links extracellular stimuli to intracellular responses.[1] A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[1] This rise in intracellular Ca²⁺ can then activate a variety of downstream effectors, leading to diverse cellular responses.
Figure 1: Simplified intracellular calcium signaling pathway.
This compound Loading and Cleavage
This compound is designed to passively diffuse across the plasma membrane into the cell. The acetoxymethyl (AM) ester groups render the molecule lipophilic and mask the negative charges of the carboxyl groups that are essential for Ca²⁺ binding. Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups, trapping the now hydrophilic and active Fura-FF molecule within the cytosol. This active form can then bind to Ca²⁺ ions.
Figure 2: this compound loading and activation within a cell.
Quantitative Data Summary
The following tables summarize the key properties of Fura-FF and provide a comparison with the more common calcium indicator, Fura-2.
Table 1: Spectral Properties of Fura-FF
| State | Excitation Max (nm) | Emission Max (nm) |
| Ca²⁺-free | 365 | 514 |
| Ca²⁺-bound | 339 | 507 |
Data sourced from multiple references.[3][4][5]
Table 2: Comparison of Fura-FF and Fura-2
| Property | Fura-FF | Fura-2 |
| Kd for Ca²⁺ | ~6 µM | ~0.14 µM |
| Mg²⁺ Sensitivity | Negligible | Moderate |
| Optimal for | High [Ca²⁺] | Low (resting) [Ca²⁺] |
| Excitation Shift | Ca²⁺-free: ~365 nmCa²⁺-bound: ~339 nm | Ca²⁺-free: ~380 nmCa²⁺-bound: ~340 nm |
| Emission Peak | ~510 nm | ~510 nm |
Data compiled from various sources.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound (cell-permeant form)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye extrusion by organic anion transporters)
-
Cells of interest cultured on coverslips suitable for microscopy
-
Fluorescence microscope equipped with a UV light source, appropriate filter sets for Fura-FF (e.g., 340 nm and 380 nm excitation, 510 nm emission), a sensitive camera, and image acquisition software capable of ratiometric analysis.
Protocol for this compound Loading and Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Stock Solutions:
-
Prepare a 1 mM this compound stock solution by dissolving the lyophilized powder in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a 100 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare the loading buffer. Dilute the this compound stock solution into your physiological buffer (e.g., HBSS) to a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically for your cell type.
-
(Optional) To aid in the dispersion of the AM ester in the aqueous buffer, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting it into the buffer.
-
(Optional) To prevent the active dye from being pumped out of the cells, you can add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash the cultured cells once with the physiological buffer.
-
Remove the buffer and add the this compound loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature will vary depending on the cell type.
-
-
Wash and De-esterification:
-
After incubation, wash the cells two to three times with fresh physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the this compound by intracellular esterases.
-
-
Fluorescence Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Excite the cells alternately at approximately 340 nm and 380 nm.
-
Collect the fluorescence emission at approximately 510 nm for each excitation wavelength.
-
Acquire images at a time interval appropriate for the biological process being studied. It is crucial to minimize UV light exposure to reduce phototoxicity and photobleaching.[9]
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).
-
This ratio is directly proportional to the intracellular Ca²⁺ concentration. Changes in this ratio over time reflect the dynamics of intracellular Ca²⁺.
-
To convert the ratio values to absolute Ca²⁺ concentrations, a calibration procedure is required using Ca²⁺ buffers and ionophores (e.g., ionomycin).[9][10]
-
Figure 3: Experimental workflow for this compound imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Incomplete de-esterification of AM ester. | Increase the de-esterification time after washing. Ensure cells are healthy. |
| Inefficient dye loading. | Optimize this compound concentration and incubation time. Use Pluronic F-127 to aid solubilization. | |
| Dye extrusion from cells. | Add an organic anion transport inhibitor like Probenecid to the buffer. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number of washes after loading. |
| Autofluorescence from cells or medium. | Acquire a background image from an unloaded coverslip and subtract it from the experimental images. | |
| Rapid photobleaching | Excessive excitation light intensity or exposure time. | Use neutral density filters to reduce light intensity. Minimize exposure times and the frequency of image acquisition. |
| Cellular toxicity | High concentration of this compound or DMSO. | Reduce the final concentration of this compound. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Phototoxicity from UV light exposure. | Minimize exposure to excitation light. |
Conclusion
This compound is a powerful tool for the quantitative measurement of high-concentration intracellular calcium dynamics. Its low affinity for Ca²⁺ and ratiometric properties make it an excellent choice for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can obtain reliable and accurate data on the complex and vital role of calcium in cellular function.
References
- 1. cusabio.com [cusabio.com]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
Ratiometric Calcium Imaging Using Fura-FF AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration is therefore crucial for understanding cell signaling in both normal physiology and disease states. Fura-FF AM is a fluorescent indicator specifically designed for the ratiometric measurement of intracellular calcium, offering distinct advantages for researchers in academic and drug development settings.
This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the fluorescent Ca²⁺ indicator Fura-FF. Once inside the cell, non-specific esterases cleave the AM ester group, trapping the active Fura-FF indicator in the cytoplasm. Fura-FF is a dual-excitation ratiometric indicator. Upon binding to Ca²⁺, its peak excitation wavelength shifts from approximately 365 nm to 339 nm, while its emission wavelength remains relatively constant at around 510 nm.[1] This spectral shift allows for the calculation of the ratio of fluorescence intensities at the two excitation wavelengths, providing a quantitative measure of the intracellular Ca²⁺ concentration that is largely independent of dye concentration, path length, and photobleaching.[2][3]
A key feature of Fura-FF is its lower affinity for Ca²⁺ (higher dissociation constant, Kd) compared to its predecessor, Fura-2.[1] This makes Fura-FF particularly well-suited for measuring high intracellular Ca²⁺ concentrations that would saturate high-affinity indicators.[4] It is the preferred choice for studying cellular compartments with elevated calcium levels, such as the mitochondria, or in cells with low calcium buffering capacities like neuronal dendrites.[1][5] Furthermore, Fura-FF exhibits negligible sensitivity to magnesium ions, reducing potential interference in measurements.[1][5]
These application notes provide a comprehensive overview of the principles, protocols, and data analysis for using this compound in ratiometric calcium imaging.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-FF, the active form of this compound.
Table 1: Spectral Properties of Fura-FF
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Ca²⁺-free | ~365[1] | ~514[1] |
| Ca²⁺-bound | ~339[1] | ~507[1] |
| Ratiometric Measurement | 340 nm / 380 nm | ~510[6] |
Table 2: Physicochemical Properties of Fura-FF
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~6 µM - 10 µM | [1][6][7][8] |
| Magnesium Sensitivity | Negligible | [1][5] |
| Recommended Loading Concentration (AM ester) | 2 - 20 µM | [6] |
Signaling Pathway and Experimental Workflow
Calcium as a Second Messenger
The following diagram illustrates a generalized signaling pathway where an external stimulus leads to an increase in intracellular calcium, which can be monitored using Fura-FF.
Experimental Workflow for Ratiometric Calcium Imaging
The following diagram outlines the key steps involved in a typical this compound calcium imaging experiment.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1-5 mM)
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][9]
-
For a 1 mM stock, dissolve 50 µg of this compound in 50 µL of DMSO.[10]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[6][9] Avoid repeated freeze-thaw cycles.[6]
2. Pluronic® F-127 Solution (20% w/v)
-
Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.[11]
-
Prepare a 20% (w/v) stock solution in DMSO. This solution can be stored at room temperature.
3. Loading Buffer
-
Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.[6] Ensure the buffer is free of phenol (B47542) red, which can increase background fluorescence.[10]
-
The final concentration of this compound in the loading buffer is typically between 2-5 µM.[6]
-
The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[6]
Example Preparation of 1 mL Loading Buffer (5 µM this compound, 0.04% Pluronic® F-127):
-
Start with 1 mL of your chosen physiological buffer.
-
Add 2 µL of the 20% Pluronic® F-127 stock solution.
-
Add 1-5 µL of the 1-5 mM this compound stock solution.
-
Vortex the solution thoroughly to ensure the dye is well-dispersed.
Cell Loading Protocol
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Aspirate Growth Medium: Carefully remove the culture medium from the cells.
-
Add Loading Buffer: Gently add the freshly prepared this compound loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[6] The optimal loading time can vary between cell types and should be determined empirically.[6]
-
Wash: After incubation, aspirate the loading buffer and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.[12]
-
De-esterification: Incubate the cells in fresh buffer for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the this compound to its active, Ca²⁺-sensitive form.[12]
Note on Probenecid (B1678239): If your cells express organic anion transporters, which can extrude the loaded dye, consider adding 1-2 mM of probenecid to the loading and final imaging buffer to inhibit this process.[6]
Ratiometric Calcium Imaging Protocol
-
Microscope Setup: Place the coverslip with the loaded cells into a chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Ensure the system has the appropriate filter sets for Fura-2/FF (excitation at ~340 nm and ~380 nm, and emission at ~510 nm).
-
Baseline Fluorescence: Acquire a stable baseline recording of the 340/380 nm fluorescence ratio for a few minutes to establish the resting intracellular Ca²⁺ level.
-
Stimulation: Add your agonist or stimulus of interest to the imaging chamber. This can be done manually or using a perfusion system.
-
Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) while collecting emitted light at ~510 nm throughout the experiment.
-
Data Analysis:
-
Correct for background fluorescence by subtracting the fluorescence intensity of a cell-free region from your measurements.
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Plot the 340/380 ratio over time to visualize the changes in intracellular Ca²⁺ concentration.
-
In Situ Calibration (Optional)
To convert the fluorescence ratio to absolute Ca²⁺ concentrations, an in situ calibration can be performed at the end of each experiment using the following equation by Grynkiewicz et al. (1985):
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fura-FF for Ca²⁺ (~6-10 µM).
-
R is the experimentally measured 340/380 fluorescence ratio.
-
Rmin is the 340/380 ratio in the absence of Ca²⁺ (determined by adding a Ca²⁺ chelator like EGTA).
-
Rmax is the 340/380 ratio at saturating Ca²⁺ concentrations (determined by adding a Ca²⁺ ionophore like ionomycin (B1663694) in the presence of high extracellular Ca²⁺).
-
Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in the absence of Ca²⁺ (Fmin380) and in the presence of saturating Ca²⁺ (Fmax380).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete de-esterification- Insufficient dye loading- Dye leakage | - Increase de-esterification time.- Optimize loading concentration and/or incubation time.- Add probenecid to the buffer to inhibit dye extrusion. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from media or cells | - Ensure thorough washing after loading.- Use phenol red-free media.- Measure and subtract background from a cell-free region. |
| Phototoxicity or Photobleaching | - Excessive excitation light intensity or duration | - Use the lowest possible excitation intensity.- Reduce the frequency of image acquisition.- Use a neutral density filter. |
| Inconsistent Results | - Uneven dye loading- Variation in cell health | - Ensure consistent loading conditions (time, temperature, concentration).- Use healthy, sub-confluent cell cultures. |
Conclusion
This compound is a powerful tool for the quantitative measurement of intracellular calcium dynamics, particularly in scenarios involving high calcium concentrations. Its ratiometric properties provide reliable and reproducible data by minimizing artifacts associated with uneven dye loading and photobleaching. By following the detailed protocols and understanding the principles outlined in these application notes, researchers and drug development professionals can effectively utilize this compound to investigate the intricate role of calcium signaling in a wide range of biological systems.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. ionoptix.com [ionoptix.com]
Application Notes and Protocols for Measuring Neuronal Calcium Dynamics with Fura-FF AM
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fura-FF AM for measuring intracellular calcium dynamics in neurons. Fura-FF, a low-affinity ratiometric calcium indicator, is particularly well-suited for studying neuronal compartments with high calcium concentrations, such as dendrites and spines, and for monitoring large calcium transients without saturation.
Introduction to this compound
This compound is the cell-permeant acetoxymethyl (AM) ester form of the fluorescent calcium indicator Fura-FF. Once inside the cell, non-specific esterases cleave the AM groups, trapping the active Fura-FF molecule in the cytoplasm. Fura-FF is a derivative of Fura-2, but with a significantly lower affinity for calcium (higher dissociation constant, Kd), making it ideal for measuring high calcium concentrations that would saturate high-affinity indicators.
Key Advantages of Fura-FF for Neuronal Imaging:
-
Low Calcium Affinity: With a dissociation constant (Kd) for Ca2+ of approximately 6 µM, Fura-FF is less likely to become saturated during large calcium transients, allowing for more accurate measurements of high intracellular calcium levels.
-
Ratiometric Measurement: Fura-FF is a ratiometric dye, meaning that the concentration of intracellular calcium can be determined from the ratio of fluorescence intensities at two different excitation wavelengths. This minimizes issues related to uneven dye loading, cell thickness, and photobleaching, leading to more reliable and quantitative data.
-
Negligible Magnesium Sensitivity: Unlike some other calcium indicators, Fura-FF shows minimal sensitivity to magnesium ions, reducing potential interference in physiological environments.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in neuronal calcium imaging.
| Parameter | Value | Notes |
| Calcium Dissociation Constant (Kd) | ~6 µM | Compared to ~0.14 µM for Fura-2. |
| Excitation Wavelengths | 340 nm (Ca2+-bound) / 380 nm (Ca2+-free) | Similar to Fura-2. |
| Emission Wavelength | ~510 nm | The emission peak is stable regardless of calcium binding. |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C, protected from light and moisture. |
| Working Concentration | 2-10 µM in physiological buffer | Optimal concentration should be determined empirically for each neuronal cell type and experimental condition. |
| Loading Time | 30-60 minutes | Varies depending on cell type, temperature, and dye concentration. |
| Loading Temperature | 37°C or Room Temperature | 37°C is often used to facilitate enzymatic cleavage of the AM ester. |
| De-esterification Time | 15-30 minutes | Allows for complete cleavage of AM esters by intracellular esterases. |
Experimental Protocols
This section provides detailed methodologies for using this compound to measure calcium dynamics in cultured neurons.
I. Reagent Preparation
1. This compound Stock Solution (1 mM):
- Thaw a vial of this compound (typically 50 µg).
- Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 1 mM concentration. For a 50 µg vial with a molecular weight of approximately 1024 g/mol , this would be ~49 µL.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 2-5 µL) to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light and moisture.
2. Loading Buffer:
- Prepare a physiological buffer appropriate for your neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF) without phenol (B47542) red).
- On the day of the experiment, warm the buffer to the desired loading temperature (e.g., 37°C).
- To aid in the solubilization of the AM ester in aqueous solution, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.
II. Cell Loading Protocol
-
Prepare Loading Solution:
-
Dilute the this compound stock solution into the pre-warmed loading buffer to the desired final working concentration (e.g., 5-10 µM).
-
If using Pluronic F-127, add it to the loading buffer before adding the this compound.
-
Vortex the loading solution gently to ensure it is well-mixed.
-
-
Load Neurons:
-
Aspirate the culture medium from the neurons grown on coverslips.
-
Gently wash the cells once with the pre-warmed physiological buffer.
-
Add the this compound loading solution to the cells, ensuring they are completely covered.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically.
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
Incubate the cells in fresh physiological buffer for an additional 15-30 minutes at the same temperature to allow for complete de-esterification of the this compound by intracellular esterases.
-
III. Calcium Imaging
-
Microscope Setup:
-
Mount the coverslip with the loaded neurons in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
The microscope should have a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths and a detector (e.g., a CCD or sCMOS camera) to capture the emission at ~510 nm.
-
-
Image Acquisition:
-
Acquire fluorescence images by alternating the excitation between 340 nm and 380 nm.
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Establish a baseline F340/F380 ratio before stimulating the neurons.
-
Apply your stimulus of interest (e.g., neurotransmitter, depolarizing agent) and record the changes in the F340/F380 ratio over time.
-
IV. Data Analysis and Calibration
The F340/F380 ratio can be used as a relative measure of intracellular calcium changes. For quantitative measurements, the ratio values can be converted to absolute calcium concentrations using the Grynkiewicz equation:
[ [Ca^{2+}] = K_d \times \frac{(R - R_{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}} ]
Where:
-
[Ca2+] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fura-FF for Ca2+ (~6 µM).
-
R is the experimentally measured F340/F380 ratio.
-
Rmin is the F340/F380 ratio in the absence of calcium (determined using a calcium-free solution with a calcium chelator like EGTA and a calcium ionophore like ionomycin).
-
Rmax is the F340/F380 ratio at saturating calcium concentrations (determined using a high calcium solution with a calcium ionophore).
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
Visualizations
Caption: Signaling pathway of calcium influx and Fura-FF binding in a neuron.
Caption: Experimental workflow for this compound neuronal calcium imaging.
Measuring Calcium in Neuronal Dendrites and Spines with Fura-FF AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is fundamental to neuronal function, playing a critical role in processes ranging from synaptic transmission and plasticity to gene expression. The precise measurement of Ca²⁺ dynamics within subcellular compartments, such as dendrites and individual dendritic spines, is crucial for understanding these mechanisms. Fura-FF AM is a low-affinity, ratiometric fluorescent Ca²⁺ indicator well-suited for investigating the high Ca²⁺ concentrations often encountered in these microdomains. Its acetoxymethyl (AM) ester form allows for passive loading into live cells. This document provides detailed application notes and protocols for utilizing this compound for Ca²⁺ imaging in neuronal dendrites and spines.
Fura-FF is a derivative of Fura-2, engineered to have a lower affinity for Ca²⁺, making it less prone to saturation in environments with high calcium concentrations, such as active dendritic spines.[1][2][3] This property allows for a more accurate measurement of large and rapid Ca²⁺ transients. Furthermore, Fura-FF exhibits negligible sensitivity to magnesium ions, which can otherwise interfere with Ca²⁺ measurements.[1][2][3] Like its predecessor, Fura-FF is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths is used to determine the intracellular Ca²⁺ concentration.[4][5] This ratiometric property provides a significant advantage by minimizing artifacts arising from uneven dye loading, photobleaching, and changes in cell thickness.[4][5][6]
Data Presentation
This compound Properties
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | ~6 - 10 µM | [1][2][7][8] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 - 340 nm | [1][2] |
| Excitation Wavelength (Ca²⁺-free) | ~365 - 380 nm | [1][2] |
| Emission Wavelength | ~505 - 514 nm | [1][2][7] |
| Form | Cell-permeant acetoxymethyl (AM) ester | [1][2][3] |
| Key Advantages | Low Ca²⁺ affinity, negligible Mg²⁺ sensitivity, ratiometric imaging | [1][2][3] |
Signaling Pathway and Experimental Workflow
Calcium Influx into a Dendritic Spine
The following diagram illustrates the signaling pathway leading to calcium influx into a dendritic spine upon synaptic activation.
Caption: Calcium influx pathway in a dendritic spine.
Experimental Workflow for this compound Imaging
This diagram outlines the general workflow for a calcium imaging experiment using this compound in neurons.
Caption: Workflow for this compound calcium imaging.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 2 to 5 mM stock solution of this compound by dissolving it in anhydrous DMSO.[9] For example, to make a 1 mM stock solution, add 50 µL of DMSO to a 50 µg vial of this compound.[5][10]
-
Vortex the solution vigorously for at least 1 minute to ensure the dye is fully dissolved.[10][11]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][10]
Loading Neurons with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Neuronal culture or acute brain slices
-
This compound stock solution (from Protocol 1)
-
Physiological saline solution appropriate for the preparation (e.g., Hanks' Balanced Salt Solution (HBSS), Artificial Cerebrospinal Fluid (aCSF)) without phenol (B47542) red.[10]
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid (optional, to inhibit dye extrusion by anion transporters)
Protocol for Cultured Neurons:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.
-
Prepare the loading buffer. For most cell lines, a final this compound concentration of 2 to 10 µM is recommended.[9] To enhance the solubility of the AM ester in the aqueous buffer, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[9]
-
Example Loading Buffer Preparation: For a 5 µM final concentration, add the appropriate volume of this compound stock and Pluronic F-127 to the physiological saline solution. Vortex thoroughly.
-
-
Replace the culture medium with the this compound loading buffer.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[10] The optimal loading time should be determined empirically.
-
After incubation, wash the cells at least three times with fresh, warm physiological saline to remove extracellular dye.[11]
-
Incubate the cells for an additional 30 minutes at room temperature or 37°C in the dark to allow for complete de-esterification of the this compound by intracellular esterases.[10]
Protocol for Acute Brain Slices:
-
Prepare the loading solution as described for cultured neurons, using oxygenated aCSF as the base. A final this compound concentration of 10-20 µM may be necessary for sufficient loading in slices.[12][13]
-
Incubate the brain slices in the loading solution for 30-60 minutes at 35-37°C, ensuring continuous oxygenation.[13]
-
Transfer the slices to a recovery chamber with fresh, oxygenated aCSF for at least 30 minutes to wash out extracellular dye and allow for de-esterification.[13]
Calcium Imaging and Data Acquisition
Equipment:
-
Inverted or upright fluorescence microscope equipped with a light source capable of excitation at ~340 nm and ~380 nm (e.g., xenon arc lamp with filter wheel or LEDs).
-
A suitable Fura-2 filter set (typically with excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter around 510 nm).[14]
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition software capable of alternating excitation wavelengths and recording time-lapse sequences.
Protocol:
-
Mount the coverslip with loaded neurons or the brain slice in an imaging chamber on the microscope stage.
-
Perfuse with the appropriate physiological saline solution.
-
Using transmitted light, locate the dendrites and spines of interest.
-
Switch to fluorescence imaging. Excite the sample alternately with 340 nm and 380 nm light and collect the emission at ~510 nm.[4][11]
-
Adjust the exposure time and excitation intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity. Resting cells should exhibit low fluorescence at 340 nm and high fluorescence at 380 nm.[10]
-
Record a baseline fluorescence ratio for a stable period.
-
Apply your stimulus of interest (e.g., electrical stimulation, neurotransmitter application) and record the changes in fluorescence intensity at both excitation wavelengths.
Data Analysis
-
For each time point, perform background subtraction for both the 340 nm and 380 nm images.
-
Calculate the ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀).
-
The ratio values can be used to represent relative changes in intracellular Ca²⁺ concentration.
-
For quantitative measurements, the ratio can be converted to absolute Ca²⁺ concentration using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free³⁸⁰ / F_bound³⁸⁰)
Where:
-
Kd is the dissociation constant of Fura-FF for Ca²⁺.
-
R is the experimental 340/380 fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
F_free³⁸⁰ / F_bound³⁸⁰ is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the indicator, respectively.
Calibration to determine Rmin, Rmax, and the fluorescence ratio at 380 nm is required for accurate quantification.
-
Two-Photon Excitation
Fura-FF can also be used with two-photon laser scanning microscopy. While the optimal two-photon excitation wavelength for ratiometric imaging may differ from single-photon excitation, studies have shown that Fura dyes can be effectively excited in the 750-850 nm range.[15] Single-wavelength excitation at around 810 nm can be used to monitor Ca²⁺ transients with Fura-FF, offering the advantages of deeper tissue penetration and reduced phototoxicity inherent to two-photon microscopy.[15]
Conclusion
This compound is a valuable tool for investigating Ca²⁺ dynamics in neuronal dendrites and spines, particularly for studying large and rapid changes in Ca²⁺ concentration. Its low affinity for Ca²⁺ and ratiometric properties allow for reliable and quantitative measurements in these challenging subcellular compartments. The protocols provided here offer a starting point for researchers to design and execute successful Ca²⁺ imaging experiments with this compound. Optimization of dye loading and imaging parameters will be essential for achieving the best results in any specific experimental system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fura-FF AM in Cardiac Myocyte Calcium Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fura-FF AM for measuring intracellular calcium ([Ca²⁺]i) concentrations in cardiac myocytes. Fura-FF, a fluorescent indicator with a lower affinity for Ca²⁺ than its predecessor Fura-2, is particularly well-suited for studying the high Ca²⁺ concentrations that can occur in specific cellular compartments or under conditions of calcium overload.[1][2][3][4]
Introduction to this compound
This compound is the cell-permeant acetoxymethyl (AM) ester form of the ratiometric calcium indicator Fura-FF.[1][2][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-FF indicator in the cytoplasm.[1][2][4] Fura-FF is a difluorinated derivative of Fura-2 and offers several advantages for specific applications in cardiac myocyte research:[1][2][4]
-
Lower Calcium Affinity: With a higher dissociation constant (Kd) for Ca²⁺, Fura-FF is less likely to become saturated in environments with high calcium concentrations, making it ideal for studying calcium dynamics during pathological conditions like ischemia-reperfusion injury or in subcellular compartments with elevated Ca²⁺ levels.[1][2][3][4]
-
Reduced Magnesium Sensitivity: Fura-FF exhibits negligible sensitivity to magnesium ions, which reduces potential interference from this cation in experimental measurements.[1][2][3][4]
Quantitative Data
The following tables summarize the key properties of Fura-FF and provide a comparison with the more common high-affinity indicator, Fura-2.
Table 1: Properties of Fura-FF Calcium Indicator
| Property | Value | Reference |
| Calcium Dissociation Constant (Kd) | ~6 µM - 10 µM | [1][2][4][5] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm - 340 nm | [1][6] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm - 365 nm | [1][2][6] |
| Emission Wavelength (Ca²⁺-bound) | ~507 nm - 510 nm | [1][6] |
| Emission Wavelength (Ca²⁺-free) | ~514 nm | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Comparison of Fura-FF and Fura-2
| Feature | Fura-FF | Fura-2 | Reference |
| Calcium Kd | ~6 µM - 10 µM | ~0.14 µM | [1][2][4][5] |
| Magnesium Sensitivity | Negligible | Low | [1][2][4] |
| Primary Application | High [Ca²⁺] environments | Resting and physiological [Ca²⁺] | [1][2][3][4] |
| Spectral Properties | Similar to Fura-2 | Ratiometric | [1][2][4] |
Experimental Protocols
The following protocols are adapted for the use of this compound with isolated cardiac myocytes.
Protocol 1: Loading Cardiac Myocytes with this compound
This protocol outlines the steps for loading freshly isolated adult cardiac myocytes with this compound.
Materials:
-
Isolated cardiac myocytes in a suitable buffer (e.g., Tyrode's solution)
-
This compound (acetoxymethyl ester)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Microcentrifuge tubes
-
Aluminum foil
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Aliquot the stock solution into smaller volumes suitable for single-day experiments to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
Prepare this compound Loading Solution:
-
On the day of the experiment, dilute the this compound stock solution into your experimental buffer (e.g., Tyrode's solution) to a final concentration of 1-5 µM.
-
If using Pluronic F-127, it can be added to the loading solution at a final concentration of 0.02-0.1% to improve dye loading efficiency.
-
-
Loading the Cells:
-
Add the this compound loading solution to the cardiac myocyte suspension.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for your specific cell type and experimental conditions.
-
Protect the cells from light during incubation by wrapping the tube in aluminum foil.
-
-
Washing and De-esterification:
-
After incubation, pellet the cells by gentle centrifugation.
-
Remove the supernatant containing the this compound loading solution.
-
Wash the cells twice by resuspending them in fresh, dye-free buffer and repeating the centrifugation step.
-
After the final wash, resuspend the cells in fresh buffer and allow for a de-esterification period of at least 30 minutes at room temperature to ensure complete cleavage of the AM ester group by intracellular esterases.
-
Protocol 2: Measurement of Intracellular Calcium
This protocol describes the general procedure for measuring [Ca²⁺]i using a fluorescence imaging system.
Equipment:
-
Inverted fluorescence microscope equipped with a light source capable of excitation at ~340 nm and ~380 nm.
-
Emission filter centered around ~510 nm.
-
A sensitive camera (e.g., sCMOS, EMCCD) for capturing fluorescence images.
-
Software for controlling the imaging system and for ratiometric analysis.
Procedure:
-
Mount the Cells:
-
Plate the Fura-FF loaded cardiac myocytes onto a coverslip suitable for microscopy.
-
Mount the coverslip onto the microscope stage.
-
-
Image Acquisition:
-
Excite the cells alternately with light at approximately 340 nm and 380 nm.
-
Collect the fluorescence emission at approximately 510 nm for each excitation wavelength.
-
Record a series of image pairs at a time interval appropriate for the calcium transient being studied.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence from both the 340 nm and 380 nm excitation images.
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Protocol 3: In Situ Calibration of Fura-FF Signal
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary.
Materials:
-
Fura-FF loaded cardiac myocytes
-
Calcium-free buffer containing a calcium chelator (e.g., EGTA)
-
Buffer with a saturating concentration of calcium
-
A calcium ionophore (e.g., ionomycin)
Procedure:
-
Determine Rmin:
-
Perfuse the Fura-FF loaded cells with the calcium-free buffer containing the calcium ionophore.
-
This will deplete intracellular calcium, and the resulting F340/F380 ratio will be your Rmin.
-
-
Determine Rmax:
-
Perfuse the same cells with the buffer containing a saturating concentration of calcium and the calcium ionophore.
-
This will saturate the Fura-FF with calcium, and the resulting F340/F380 ratio will be your Rmax.
-
-
Calculate [Ca²⁺]i:
-
Use the Grynkiewicz equation to calculate the intracellular calcium concentration: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Kd: The dissociation constant of Fura-FF for Ca²⁺ (~6-10 µM).
-
R: The experimentally measured F340/F380 ratio.
-
Rmin: The ratio in the absence of calcium.
-
Rmax: The ratio at saturating calcium levels.
-
Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in cardiac myocyte calcium studies.
Caption: Experimental workflow for loading cardiac myocytes with this compound.
Caption: Principle of ratiometric calcium measurement with Fura-FF.
Caption: Simplified signaling pathway of cardiac excitation-contraction coupling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]
- 5. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fura-FF AM for Intracellular Calcium Measurement: A Technical Support Guide
Welcome to the technical support center for optimizing Fura-FF AM loading concentration and time. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful intracellular calcium measurements. Here, you will find troubleshooting tips and frequently asked questions in a straightforward Q&A format, alongside detailed experimental protocols and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound loading?
A1: For most cell lines, a starting concentration of 4-5 µM this compound is recommended.[1][2] However, the optimal concentration can vary between 2 µM and 20 µM depending on the cell type and experimental conditions.[1][2] It is crucial to empirically determine the ideal concentration for your specific cells to achieve adequate signal-to-noise ratio without causing cellular toxicity.[1][3]
Q2: What is the typical incubation time for this compound loading?
A2: A standard incubation time of 30 to 60 minutes at 37°C is a good starting point for most cell types.[1][4] In some cases, extending the incubation to over an hour may improve signal intensity, but this needs to be balanced against potential cytotoxicity and dye compartmentalization.[1]
Q3: Why is Pluronic F-127 used with this compound?
A3: Pluronic F-127 is a nonionic detergent that aids in the dispersion of the water-insoluble this compound in the aqueous loading buffer.[5] This facilitates a more uniform loading of the dye into the cells.[6] A typical final concentration is around 0.04%.[1]
Q4: When should I use probenecid (B1678239)?
A4: Probenecid is an anion transport inhibitor that can be used to reduce the leakage of the de-esterified Fura-FF from the cells.[1][6] This is particularly useful for long-term imaging experiments or with cell types that actively extrude the dye. A concentration of 1-2.5 mM in the final loading and imaging buffer is generally effective.[6]
Q5: What is the purpose of the de-esterification step?
A5: this compound is the acetoxymethyl (AM) ester form of the dye, which allows it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fura-FF within the cell.[3][7] A post-loading incubation period of about 30 minutes is necessary to ensure complete de-esterification, which is essential for an accurate calcium response.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | 1. Insufficient dye loading: Concentration is too low or incubation time is too short. 2. Dye precipitation: this compound was not properly dissolved. 3. Cell health issues: Cells are not viable or have low esterase activity. | 1. Increase the this compound concentration or extend the incubation time. 2. Ensure the this compound stock in DMSO is fully dissolved and vortexed well when diluted in buffer with Pluronic F-127. 3. Check cell viability before and after loading. Ensure cells are healthy and metabolically active. |
| High Background Fluorescence | 1. Incomplete washing: Extracellular this compound remains. 2. Serum interference: Phenol (B47542) red or other components in the medium are fluorescent. 3. Dye leakage: The de-esterified dye is being extruded from the cells. | 1. Wash cells thoroughly with fresh, dye-free buffer after loading. 2. Use a phenol red-free medium or a balanced salt solution (e.g., HBSS) for loading and imaging. 3. Add an anion transport inhibitor like probenecid to the loading and imaging buffer. |
| Uneven Dye Loading | 1. Cell clumping: Uneven access of the dye to all cells. 2. Poor dye dispersion: this compound was not adequately solubilized. | 1. Ensure a single-cell suspension or a confluent monolayer. 2. Use Pluronic F-127 and vortex the loading solution thoroughly before adding it to the cells. |
| High Basal Calcium Ratio | 1. Cell stress or damage: Loading conditions are too harsh (e.g., high dye concentration, prolonged incubation). 2. Dye compartmentalization: Fura-FF has accumulated in organelles with high calcium concentrations (e.g., mitochondria, endoplasmic reticulum). 3. Extracellular dye: Incomplete washing leads to a high signal from the calcium-rich external medium. | 1. Optimize loading conditions by reducing this compound concentration and/or incubation time. 2. Load cells at a lower temperature (e.g., room temperature) to reduce active transport into organelles.[9] 3. Perform thorough washing steps after loading. |
| No Response to Stimulus | 1. Incomplete de-esterification: The dye is not in its active, calcium-sensitive form. 2. Cellular dysfunction: The cells are not responding as expected. 3. Calcium buffering: The intracellular dye concentration is too high, buffering the calcium transient. | 1. Ensure a sufficient de-esterification period (at least 30 minutes) after loading. 2. Use a positive control (e.g., ionomycin) to confirm cell responsiveness and dye function. 3. Reduce the this compound loading concentration. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration and Loading Time
This protocol provides a framework for systematically determining the optimal this compound loading conditions for your specific cell type.
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black wall, clear bottom plate) to achieve 80-90% confluency on the day of the experiment.
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM.[1][4]
-
Prepare Loading Buffers: Prepare a series of loading buffers with varying this compound concentrations (e.g., 2, 4, 6, 8, 10 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing 0.04% Pluronic F-127.
-
Loading:
-
Remove the growth medium from the cells and wash once with the loading buffer.
-
Add the different this compound loading buffers to the respective wells.
-
Incubate the plate at 37°C for different time points (e.g., 30, 45, 60, 90 minutes).
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer and wash the cells twice with fresh, dye-free buffer.
-
Add fresh buffer (with 1 mM probenecid, if needed) and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.[8]
-
-
Measurement:
-
Measure the fluorescence using a plate reader or microscope equipped for ratiometric measurements of Fura-FF. Excite at 340 nm and 380 nm, and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Add a known stimulus (e.g., a receptor agonist or ionomycin (B1663694) as a positive control) and record the change in the fluorescence ratio.
-
-
Data Analysis: Analyze the data to determine the concentration and loading time that provides the best signal-to-noise ratio with a stable baseline and a robust response to the stimulus.
Data Presentation: Example of Optimization Results
The following table is a hypothetical representation of data from an optimization experiment, illustrating how to structure and interpret the results.
| This compound Concentration (µM) | Loading Time (min) | Baseline F340/F380 Ratio | Peak F340/F380 Ratio (Post-Stimulus) | Signal-to-Noise Ratio | Cell Viability |
| 2 | 30 | 0.85 | 1.50 | 7.6 | >95% |
| 2 | 60 | 0.90 | 1.75 | 9.4 | >95% |
| 4 | 30 | 0.95 | 2.10 | 12.8 | >95% |
| 4 | 60 | 1.00 | 2.50 | 15.0 | >95% |
| 6 | 30 | 1.10 | 2.40 | 11.8 | >95% |
| 6 | 60 | 1.25 | 2.70 | 11.6 | ~90% |
| 8 | 60 | 1.40 | 2.80 | 10.0 | <85% |
In this example, a concentration of 4 µM and a loading time of 60 minutes (highlighted) would be considered optimal as it provides the highest signal-to-noise ratio while maintaining excellent cell viability.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the process by which this compound enters the cell and becomes an active calcium indicator.
Caption: Mechanism of this compound loading and activation within a cell.
This compound Optimization Workflow
This diagram outlines the logical steps for optimizing this compound loading conditions.
Caption: Workflow for optimizing this compound loading parameters.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. hellobio.com [hellobio.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
How to reduce Fura-FF AM compartmentalization in cells
Welcome to the technical support center for Fura-FF AM and other acetoxymethyl (AM) ester calcium indicators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing dye compartmentalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound compartmentalization and why is it a problem?
A: this compound is a cell-permeant dye used to measure intracellular calcium. Ideally, after entering the cell, intracellular enzymes called esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye (Fura-FF) in the cytosol. However, under certain conditions, the dye can be sequestered into organelles such as mitochondria, the endoplasmic reticulum, or lysosomes.[1][2] This phenomenon is known as compartmentalization.
Compartmentalization is a significant problem because it leads to several experimental artifacts:
-
Inaccurate Cytosolic Calcium Readings: The calcium concentration and pH within organelles can differ significantly from the cytosol. Signal from compartmentalized dye can contaminate the cytosolic signal, leading to incorrect measurements of baseline calcium and transient amplitudes.
-
Altered Signal Kinetics: The kinetics of calcium release and uptake can be much slower in organelles, which can distort the time course of cytosolic calcium transients.
-
Punctate or Non-uniform Staining: Instead of a diffuse, even fluorescence throughout the cytoplasm, compartmentalization often appears as bright, punctate spots, making data analysis and interpretation difficult.[1]
Q2: My cells show bright fluorescent spots and a weak cytosolic signal. Is this compartmentalization?
A: Yes, a punctate staining pattern with bright spots is a classic indicator of dye compartmentalization into organelles.[1] This suggests that a significant portion of the Fura-FF is not freely diffusing in the cytosol but is trapped within these subcellular structures. This can be exacerbated by loading the cells at physiological temperatures (37°C) for extended periods.[2]
Q3: How can I reduce this compound compartmentalization?
A: Several strategies can be employed to minimize compartmentalization and ensure the dye remains primarily in the cytosol:
-
Lower the Loading Temperature: Reducing the incubation temperature during dye loading is one of the most effective methods.[3] Loading cells at room temperature (RT) or even 4°C slows down active transport processes that contribute to organellar sequestration.[2][4]
-
Optimize Dye Concentration and Incubation Time: Use the lowest possible this compound concentration and the shortest incubation time that provides an adequate signal-to-noise ratio. Overloading the cells can promote compartmentalization.
-
Use Organic Anion Transport (OAT) Inhibitors: Reagents like probenecid (B1678239) and sulfinpyrazone (B1681189) can block the transport of the de-esterified dye out of the cell and may also reduce its sequestration into organelles.[2][5][6]
Q4: What is the mechanism of probenecid and sulfinpyrazone in reducing dye sequestration?
A: Probenecid and sulfinpyrazone are inhibitors of organic anion transporters (OATs).[5][6] In the context of calcium imaging, these transporters can be responsible for two issues: the active removal (extrusion) of the de-esterified, negatively charged Fura-FF from the cytosol, and its transport into certain organelles.[2][5] By blocking these transporters, probenecid and sulfinpyrazone help to retain the dye within the cytosol, leading to a stronger, more stable, and more accurate signal.[5][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence or punctate staining pattern. | This compound compartmentalization in organelles. | 1. Lower the loading temperature to room temperature or 4°C. 2. Add an OAT inhibitor like probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) to your loading and imaging buffers.[2] 3. Reduce the this compound concentration and/or incubation time. 4. Confirm compartmentalization by co-loading with an organelle-specific marker (e.g., MitoTracker for mitochondria). |
| Low cytosolic signal or rapid signal loss (leakage). | 1. Incomplete de-esterification of this compound. 2. Active efflux of the de-esterified dye from the cytosol. | 1. Increase the de-esterification time (typically 30 minutes) after washing out the this compound. 2. Ensure the loading temperature is optimal for esterase activity (de-esterification is more efficient at 37°C after loading at a lower temperature).[8] 3. Add probenecid (1-2.5 mM) to the medium during and after loading to block dye extrusion.[5][7] |
| Inconsistent cell-to-cell fluorescence intensity. | Variations in dye loading efficiency or compartmentalization among cells. | 1. Optimize loading conditions for your specific cell type (concentration, time, temperature). 2. Ensure even mixing of the this compound loading solution. 3. Use a non-ionic detergent like Pluronic F-127 (0.02-0.04%) to aid in the dispersion of this compound in aqueous media and improve loading uniformity.[9][10] |
Optimizing Loading Conditions to Reduce Compartmentalization
The following table provides an illustrative comparison of different loading strategies. The optimal conditions should be empirically determined for each cell type.
| Loading Condition | Temperature | OAT Inhibitor | Expected Cytosolic Localization | Advantages | Disadvantages |
| Standard | 37°C | None | ~60-70% | Faster loading and de-esterification. | High risk of compartmentalization.[2] |
| Cold Loading | Room Temp (20-25°C) | None | ~80-90% | Significantly reduces compartmentalization.[3][11] | Slower dye uptake; may require longer incubation. |
| Cold Loading + OATi | Room Temp (20-25°C) | Probenecid (1-2.5 mM) | >95% | Maximizes cytosolic retention and minimizes leakage.[5] | Probenecid can have off-target effects in some systems. |
| 37°C Loading + OATi | 37°C | Probenecid (1-2.5 mM) | ~75-85% | Better than standard but less effective than cold loading for preventing sequestration. | Still a risk of some compartmentalization. |
Note: The "Expected Cytosolic Localization" values are illustrative estimates based on qualitative descriptions in the literature. Actual values will vary depending on the cell type and specific experimental conditions.
Experimental Protocols
Protocol 1: Optimized Cold Loading to Minimize Compartmentalization
This protocol is designed to maximize the cytosolic localization of Fura-FF.
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution into your preferred physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM.
-
(Optional but recommended) Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye solubilization.
-
(Optional but recommended) Add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow cells on coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature , protected from light.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with dye-free buffer (containing probenecid, if used).
-
Add fresh dye-free buffer and incubate for an additional 30 minutes at 37°C to ensure complete de-esterification by intracellular esterases.[8]
-
-
Imaging:
-
Proceed with fluorescence imaging, exciting at approximately 340 nm and 380 nm, and measuring the emission at ~510 nm.
-
Protocol 2: Assessing Compartmentalization using Digitonin (B1670571) Permeabilization
This protocol allows you to quantify the fraction of dye that is cytosolic versus compartmentalized. Digitonin at low concentrations selectively permeabilizes the plasma membrane while leaving organellar membranes intact.[12][13]
-
Load and Image Cells:
-
Load cells with this compound using your standard protocol.
-
Acquire a baseline fluorescence measurement (Ratioinitial) from a region of interest.
-
-
Permeabilize Plasma Membrane:
-
Carefully perfuse the cells with a buffer containing a low concentration of digitonin (e.g., 10-20 µg/mL). The optimal concentration must be determined for your cell type.
-
This will release the cytosolic pool of Fura-FF into the extracellular medium.
-
-
Image After Permeabilization:
-
After the cytosolic signal has stabilized (i.e., the dye has washed out), acquire a second fluorescence measurement (Ratiofinal). This remaining signal represents the dye that was compartmentalized within organelles.
-
-
Data Analysis:
-
The percentage of compartmentalized dye can be estimated by comparing the signal before and after digitonin treatment.
-
% Compartmentalized ≈ (Fluorescencefinal / Fluorescenceinitial) * 100
-
Visual Guides
References
- 1. support.epicypher.com [support.epicypher.com]
- 2. researchgate.net [researchgate.net]
- 3. ionoptix.com [ionoptix.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic-anion transport inhibitors to facilitate measurement of cytosolic free Ca2+ with fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cytoplasmic calcium concentration in cell suspensions: correction for extracellular Fura-2 through use of Mn2+ and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the use of the fluorescent probe fura-2 for the estimation of intrasynaptosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting uneven Fura-FF AM loading in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Fura-FF AM loading in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a cell-permeant, ratiometric calcium indicator. It is an analog of the more common Fura-2 (B149405) AM but possesses a much lower binding affinity for calcium (Kd ≈ 10 µM).[1] This characteristic makes it particularly suitable for measuring high intracellular calcium concentrations that would saturate Fura-2. Like other AM esters, it can be loaded into live cells non-invasively.[1] Once inside the cell, non-specific esterases cleave the acetoxymethyl (AM) ester groups, trapping the active Fura-FF indicator in the cytoplasm.
Q2: What is the primary difference between this compound and Fura-2 AM?
The main difference lies in their affinity for calcium. Fura-2 AM has a high affinity for Ca2+, making it ideal for measuring resting and low-level calcium fluctuations.[2][3] In contrast, this compound's lower affinity allows for the measurement of higher calcium concentrations without saturation.[1] The choice between the two depends on the expected range of intracellular calcium concentrations in your experimental model.
Q3: What are the excitation and emission wavelengths for Fura-FF?
Upon binding to Ca2+, Fura-FF exhibits a shift in its excitation spectrum. The Ca2+-bound form is excited at approximately 340 nm, while the Ca2+-free form is excited at around 380 nm. The emission for both states is monitored at approximately 510 nm.[1] This ratiometric property helps to correct for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate measurements of intracellular calcium.[3][4]
Q4: What is Pluronic® F-127 and why is it used with this compound?
Pluronic® F-127 is a nonionic surfactant that aids in the solubilization of AM esters, like this compound, in aqueous media.[2][4] Its inclusion in the loading buffer helps to ensure a more even distribution of the dye and can improve cellular loading efficiency.[4]
Q5: What is the purpose of probenecid (B1678239) in the loading protocol?
Probenecid is an inhibitor of organic anion transporters in the cell membrane.[1] In some cell types, these transporters can actively extrude the de-esterified Fura-FF from the cytoplasm. Adding probenecid to the loading and imaging buffers can reduce this leakage, leading to better dye retention and a more stable fluorescent signal.[1]
Troubleshooting Guide for Uneven this compound Loading
Uneven dye loading is a common problem that can lead to significant variability in fluorescence measurements. This guide provides a systematic approach to troubleshooting and resolving this issue.
Problem: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Dye Concentration | The optimal concentration for this compound needs to be determined empirically for each cell type, but a general starting point is 4-5 µM.[1] If the signal is weak, try increasing the concentration in increments. |
| Insufficient Incubation Time | A typical incubation time is 30-60 minutes at 37°C.[1] For some cell lines, extending the incubation to over an hour may improve signal intensity.[1] |
| Incorrect Filter Sets | Ensure you are using the correct filter sets for ratiometric imaging of Fura dyes (Excitation: 340 nm and 380 nm, Emission: ~510 nm).[1] |
| Photobleaching | Minimize exposure of the cells to excitation light before and during the experiment.[5] |
| Poor Cell Health | Unhealthy or dying cells will not load the dye efficiently. Ensure your cells are healthy and have good membrane integrity. |
Problem: Uneven Fluorescence Intensity Across Cells
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Heterogeneous Cell Population | Variations in cell size, shape, and metabolic activity can lead to differences in dye loading and de-esterification.[5] Ensure a uniform and healthy cell population. |
| Incomplete De-esterification | Allow for a post-loading incubation period of at least 30 minutes to ensure complete de-esterification of the this compound to its active form.[2] Incomplete hydrolysis can lead to an underestimation of intracellular Ca2+ levels.[2] |
| Dye Aggregation | Ensure the this compound stock solution is properly dissolved in high-quality, anhydrous DMSO and that the working solution is well-mixed, potentially with the aid of Pluronic® F-127.[1][2] |
| Cell Detachment | Ensure cells are well-adhered to the culture vessel. Optimize plating density and handle the cells gently during washing steps to prevent detachment.[3] |
Problem: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Extracellular Dye | Thoroughly wash the cells after loading to remove any residual extracellular this compound.[5] |
| Serum in Media | Serum can contain esterases that cleave the AM ester extracellularly. It is recommended to use serum-free media during dye loading. |
| Phenol (B47542) Red in Media | Phenol red in the culture medium can contribute to background fluorescence. Use a phenol red-free medium for imaging experiments.[6] |
Problem: Dye Compartmentalization
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Subcellular Organelle Sequestration | Under certain conditions, Fura dyes can accumulate in organelles such as mitochondria, endoplasmic reticulum, and lysosomes, leading to a punctate or filamentous fluorescence pattern.[7] This can interfere with the accurate measurement of cytosolic calcium. |
| Optimization of Loading Conditions | To minimize compartmentalization, it is crucial to optimize loading conditions. This includes using the lowest effective dye concentration and the shortest possible incubation time.[6] Lowering the incubation temperature can also sometimes reduce sequestration into organelles. |
| Confocal Microscopy Verification | If compartmentalization is suspected, it is advisable to verify the subcellular distribution of the dye using confocal microscopy.[6] |
Experimental Protocols
General this compound Loading Protocol
This protocol provides a general guideline. Optimal conditions for dye concentration, incubation time, and temperature should be determined empirically for your specific cell type.[4]
1. Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1] Store unused stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
On the day of the experiment, prepare a working solution of 2 to 20 µM this compound in a suitable buffer (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127.[1] For most cell lines, a final concentration of 4-5 μM is recommended.[1]
-
If dye leakage is an issue, probenecid (1-2 mM) can be added to the working solution.[1]
2. Cell Preparation:
-
Plate cells on coverslips or in a multi-well plate and grow overnight to allow for adherence.
3. Dye Loading:
-
If the cells are in a growth medium containing serum, replace it with a serum-free buffer before adding the dye.[1]
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30 to 60 minutes.[1] For some cell lines, a longer incubation of over an hour might be beneficial.[1]
4. Washing and De-esterification:
-
After incubation, replace the dye-loading solution with a fresh buffer (e.g., HHBS) to remove any excess extracellular dye.[1] If used during loading, include the anion transport inhibitor (e.g., 1 mM probenecid) in this buffer as well.[1]
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.[2]
5. Imaging:
-
Measure fluorescence using a fluorescence microscope or plate reader equipped with the appropriate filters for Fura-2 (Excitation at 340 nm and 380 nm; Emission at ~510 nm).[1]
Visualizations
This compound Loading and Activation Pathway
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Fura-FF AM photobleaching during imaging
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize photobleaching of Fura-FF AM during live-cell calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a cell-permeable, ratiometric fluorescent indicator used for measuring intracellular calcium concentrations ([Ca²⁺]). It is a low-affinity analogue of the more common Fura-2 (B149405) dye, making it particularly well-suited for measuring high calcium concentrations that would saturate high-affinity indicators.[1] Its acetoxymethyl (AM) ester form allows it to passively diffuse across cell membranes, where intracellular esterases cleave the AM groups, trapping the active Fura-FF dye inside the cell.[2]
Key applications include studying cellular compartments with high calcium levels (e.g., mitochondria) or investigating phenomena involving large calcium influxes, such as excitotoxicity in neurons.[1][2]
Q2: What is photobleaching and how does it affect my data?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3][4] When a fluorescent molecule like Fura-FF is illuminated, it can enter a long-lived excited "triplet state." In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the dye, rendering it non-fluorescent.[4]
While Fura-FF is a ratiometric dye, which corrects for issues like uneven dye loading or cell thickness, significant photobleaching can still introduce artifacts.[5][6][7] The process can generate phototoxic byproducts that harm the cells and may alter the spectral properties of the remaining dye, leading to inaccurate calcium calculations.[8] Even a small loss of total fluorescence (e.g., 8%) can lead to large errors in calculated [Ca²⁺].[8]
Q3: Is Fura-FF more or less photostable than other calcium indicators?
A: The Fura series of dyes, including Fura-2 and by extension Fura-FF, are generally considered more resistant to photobleaching than some other UV-excitable dyes like Indo-1.[9][10] However, all fluorescent dyes will photobleach with sufficient excitation light intensity and duration. Compared to newer, visible-light excitable dyes, UV-excitable dyes like Fura-FF can be more phototoxic to cells due to the higher energy of UV light.[11]
Troubleshooting Guide: Minimizing Photobleaching
Q4: My Fura-FF signal is fading rapidly. What are the first steps to troubleshoot this?
A: Rapid signal loss is a classic sign of photobleaching. Follow this logical workflow to diagnose and solve the issue.
Q5: How can I optimize my microscope settings to reduce photobleaching?
A: Your imaging setup is the most critical factor. The goal is to deliver the minimum number of photons required to get a usable signal.
-
Reduce Excitation Intensity: This is the most effective strategy. Use the lowest possible lamp/laser power. Insert neutral density (ND) filters into the light path to attenuate the light without changing its spectral quality.[3][8]
-
Minimize Exposure Time: Use the shortest camera exposure time that provides an adequate signal-to-noise ratio (SNR).
-
Increase Binning: If your camera supports it, use 2x2 or 3x3 binning. This groups pixels together, increasing sensitivity and allowing you to further reduce exposure time or excitation intensity.
-
Avoid Unnecessary Exposure: Use transmitted light (e.g., DIC or phase contrast) to find and focus on your cells of interest. Only switch to fluorescence illumination for the actual image acquisition.[3]
-
Use Efficient Optics: Ensure your microscope is well-maintained with clean, high-numerical-aperture (NA) objectives and high-quality filter sets that are matched to the dye. This maximizes the collection of emitted photons.
Q6: Can the dye loading protocol affect photobleaching?
A: Yes. An optimized loading protocol ensures a bright, healthy signal that requires less excitation light.
-
Use the Lowest Effective Concentration: Overloading cells can be toxic and does not necessarily improve the signal. Typically, a final concentration of 2-5 µM this compound is recommended, but this must be determined empirically for your cell type.[12]
-
Ensure Complete De-esterification: After loading, incubate the cells for a further 30 minutes in dye-free media to allow intracellular esterases to fully cleave the AM groups.[5] Incomplete hydrolysis results in a weaker calcium-sensitive signal, tempting you to increase the excitation light.
-
Prevent Dye Leakage: Some cells actively pump out the de-esterified dye. Adding an anion transport inhibitor like probenecid (B1678239) (0.5-1 mM final concentration) to the dye working solution can improve intracellular retention.[12]
Q7: Are there chemical or environmental modifications that can help?
A: Yes. Since photobleaching is often an oxygen-dependent process, modifying the imaging medium can be effective.
-
Use Antifade Reagents: For fixed cells, mounting media containing antifade agents are standard. For live-cell imaging, you can supplement your buffer with commercial reagents like OxyFluor™ or other oxygen scavenging systems.[13] These enzyme-based systems remove dissolved oxygen from the medium, reducing the formation of ROS.[13]
-
Deoxygenate the Medium: While more complex, perfusing the imaging chamber with nitrogen-gassed media can reduce the oxygen concentration and minimize photobleaching.[8]
Data Presentation: Calcium Indicator Properties
The choice of indicator depends on the specific experimental needs. Fura-FF is designed for high calcium concentrations, distinguishing it from high-affinity indicators like Fura-2.
| Property | Fura-FF | Fura-2 | Mag-Fura-2 | BTC |
| Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Ratiometric (Excitation) | Ratiometric (Excitation) |
| Ca²⁺ Kd (in vitro) | ~5.5 - 6.0 µM[1][9] | ~140 nM | ~20 - 25 µM | ~7 - 12 µM |
| Excitation (Ca²⁺-bound) | ~339 nm[2] | ~340 nm | ~329 nm[7] | ~400 nm[10] |
| Excitation (Ca²⁺-free) | ~365 nm[2] | ~380 nm | ~369 nm[7] | ~480 nm[10] |
| Emission | ~510 nm | ~510 nm | ~510 nm | Not specified |
| Primary Advantage | Low affinity for high [Ca²⁺]; Negligible Mg²⁺ sensitivity.[2][9] | High affinity for resting [Ca²⁺]; Very bright. | Low affinity for Ca²⁺; Also sensitive to Mg²⁺. | Low affinity; Visible light excitation helps reduce phototoxicity.[1] |
| Primary Disadvantage | UV excitation can be phototoxic. | Saturated by high [Ca²⁺]. | Significant Mg²⁺ sensitivity can interfere with Ca²⁺ signal. | Susceptible to photodamage and pH alterations.[1] |
Experimental Protocols
Protocol 1: Optimized Loading of this compound for Minimal Photobleaching
This protocol provides a guideline for loading this compound into adherent cells. It should be optimized for your specific cell type and experimental conditions.
-
Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[12]
-
Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).
-
(Optional) Prepare a 100X stock of Pluronic™ F-127 (e.g., 20% in DMSO) to aid dye solubilization.
-
(Optional) Prepare a 100-200 mM stock of Probenecid to inhibit dye leakage.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Dye Loading:
-
On the day of the experiment, warm the physiological buffer to 37°C.
-
Prepare the this compound working solution. Dilute the DMSO stock solution into the warm buffer to a final concentration of 2-5 µM.[12]
-
To aid dispersion, first mix the this compound stock with an equal volume of 20% Pluronic™ F-127 before diluting into the final buffer volume. The final Pluronic concentration should be ~0.04%.[12]
-
(Optional) Add Probenecid to the working solution for a final concentration of 0.5-1 mM.
-
Remove the growth medium from the cells and wash once with the warm buffer.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C.[12] The optimal time may vary between 15-60 minutes depending on the cell type.[5]
-
-
De-esterification:
-
Remove the dye loading solution and wash the cells twice with warm, dye-free buffer (containing probenecid if used during loading).
-
Add fresh, dye-free buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.[5]
-
-
Imaging:
-
Proceed with imaging, applying the principles from the troubleshooting guide to minimize light exposure.
-
Protocol 2: Creating a Photobleaching Curve
This procedure helps you quantify the rate of photobleaching under your specific experimental conditions, allowing you to correct your data if necessary.
-
Prepare a Control Sample: Load cells with this compound as described above. Place the dish on the microscope.
-
Select Imaging Parameters: Choose the exact microscope settings (excitation intensity, exposure time, etc.) that you plan to use for your experiment.
-
Acquire a Time-Lapse Series: Select a region of interest (ROI) over a representative cell. Acquire images continuously at your chosen sampling frequency for a period longer than your planned experiment (e.g., if your experiment is 5 minutes, acquire data for 10 minutes).
-
Measure Fluorescence Intensity: For each time point in the series, measure the mean fluorescence intensity within the ROI at both the 340 nm and 380 nm excitation wavelengths.
-
Plot the Data: Plot the fluorescence intensity at each wavelength as a function of time. This plot is your photobleaching curve.[14]
-
Analysis: The rate of decay on this curve represents the rate of signal loss due to photobleaching alone. You can use this curve to apply a correction factor to your experimental data.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Photobleaching [evidentscientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
Correcting for background fluorescence in Fura-FF AM experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ratiometric calcium indicator Fura-FF AM.
Troubleshooting Guide
High background fluorescence can be a significant issue in this compound experiments, leading to a poor signal-to-noise ratio and inaccurate measurements of intracellular calcium concentrations. This guide addresses common causes of high background and provides systematic solutions.
Issue: My baseline 340/380 nm ratio is high and/or unstable before adding any stimulus.
This is a common problem that can arise from several sources, including extracellular dye, dye leakage, and autofluorescence.
-
Possible Cause 1: Extracellular Fura-FF. The AM ester form of the dye is designed to be cell-permeant. Once inside the cell, esterases cleave the AM group, trapping the dye. However, incomplete washing can leave residual this compound in the extracellular medium. This extracellular dye will be exposed to the high calcium concentration in the buffer, resulting in a high and stable baseline fluorescence.[1]
-
Solution: Improve the washing procedure after dye loading. Wash the cells two to three times with fresh, dye-free physiological saline (e.g., HBSS) to ensure all extracellular this compound is removed.[2][3] Allow the cells to incubate for an additional 30 minutes after washing to ensure complete de-esterification of the intracellular dye.[3][4]
-
-
Possible Cause 2: Dye Leakage. Many cell types actively extrude the cleaved, fluorescent form of Fura-FF from the cytoplasm via organic anion transporters.[1] This extruded dye encounters the high calcium environment of the extracellular medium, contributing to a high background signal.[1]
-
Solution 1: Perform experiments at a lower temperature (e.g., room temperature or 30-33°C) to reduce the rate of active transport.[5]
-
Solution 2: Add an organic anion transport inhibitor, such as probenecid (B1678239) (typically 0.5-1 mM), to the extracellular medium during both the final 30-minute de-esterification step and the experiment itself.[6][7]
-
-
Possible Cause 3: Cell Autofluorescence. Many cell types, particularly those in culture, exhibit intrinsic fluorescence (autofluorescence), which can contribute to the background signal.[8] Culture media containing phenol (B47542) red can also be a significant source of background fluorescence.[9]
-
Solution: Always use phenol red-free media for your experiments.[9] To quantify and correct for autofluorescence, prepare a control sample of cells that have not been loaded with this compound and measure their fluorescence at both 340 nm and 380 nm excitation. This "autofluorescence" value can then be subtracted from the fluorescence values of the Fura-FF loaded cells.
-
Issue: The fluorescence signal is weak, or the response to stimulus is small.
A weak signal can be due to inefficient dye loading, incomplete hydrolysis of the AM ester, or photobleaching.
-
Possible Cause 1: Inefficient Dye Loading. Different cell types have varying efficiencies for taking up this compound.
-
Solution: Optimize the loading conditions by adjusting the dye concentration (typically 4-5 µM for this compound), incubation time (30-60 minutes), and temperature (37°C is common).[6][7] The nonionic detergent Pluronic® F-127 (at a final concentration of ~0.04%) can be used to improve the solubility and dispersion of this compound in the loading buffer.[6][7]
-
-
Possible Cause 2: Incomplete Hydrolysis of this compound. For Fura-FF to become fluorescent and calcium-sensitive, the AM ester groups must be cleaved by intracellular esterases.[4] Incomplete hydrolysis results in a population of dye molecules that do not respond to calcium, leading to a dampened signal.[4][10]
-
Possible Cause 3: Photobleaching. Prolonged exposure to the excitation light, especially the shorter wavelength (340 nm), can cause the fluorophore to degrade, leading to a progressive decrease in signal intensity.[2]
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it important to correct for it?
Background fluorescence is any unwanted fluorescent signal that does not originate from the intracellular Fura-FF bound to calcium. Sources of background fluorescence include cell autofluorescence, fluorescence from the culture medium (especially those containing phenol red), and extracellular or leaked dye.[1][2][9] Correcting for background is critical because it can represent a large proportion of the total fluorescence signal, and failing to do so can lead to a significant overestimation of the true intracellular calcium concentration.[12]
Q2: How do I perform a background subtraction?
A common method for background subtraction involves defining a region of interest (ROI) in the field of view that does not contain any cells. The average fluorescence intensity within this ROI is considered the background and is subtracted from the fluorescence intensity of each cell.[11] For more accurate measurements, especially when autofluorescence is high, a separate sample of unloaded cells should be imaged to determine the specific autofluorescence contribution.
Q3: What is manganese (Mn²⁺) quenching and how can it be used for background correction?
Manganese ions (Mn²⁺) can enter cells through calcium channels and have a much higher affinity for Fura dyes than calcium.[13] When Mn²⁺ binds to Fura-FF, it quenches its fluorescence, effectively eliminating the signal from the dye.[13][14] This property can be exploited to determine the background fluorescence. At the end of an experiment, a calcium ionophore like ionomycin (B1663694) is used to facilitate the entry of Mn²⁺ into the cells, quenching the intracellular Fura-FF signal.[14] The remaining fluorescence can then be attributed to background sources. The rate of fluorescence quenching by Mn²⁺ can also be used as an assay for store-operated calcium entry (SOCE).[13]
Q4: My cells are loaded with this compound, but the 340/380 ratio does not change in response to a known stimulus.
This could be due to several factors:
-
Incomplete de-esterification: As mentioned in the troubleshooting guide, if the AM ester is not fully cleaved, the dye will not be responsive to calcium.[4] Ensure an adequate post-loading incubation period.
-
Use of Fura-FF salt instead of AM ester: Ensure you are using the cell-permeant AM ester form of the dye for loading intact cells. The salt form is not membrane-permeable and is intended for microinjection or loading into permeabilized cells.[4]
-
Cell health: Ensure your cells are healthy and responsive. Poor cell health can lead to a lack of response to stimuli.
-
Low affinity of Fura-FF: Fura-FF has a lower affinity for calcium (Kd ~10 µM) compared to Fura-2 (B149405) (Kd ~250 nM).[1][6] This makes it suitable for measuring high calcium concentrations but less sensitive to small changes in resting calcium levels.[15][16] If you expect small changes in calcium, a higher affinity dye like Fura-2 might be more appropriate.
Experimental Protocols
Protocol 1: Standard this compound Loading
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[6][7]
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 4-5 µM in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) without phenol red.[6][7][9] For improved solubility, 0.04% Pluronic® F-127 can be added to the working solution.[6][7]
-
Cell Loading: Replace the culture medium with the this compound working solution and incubate the cells for 30-60 minutes at 37°C.[7]
-
Wash: After incubation, wash the cells twice with warm, dye-free buffer to remove extracellular this compound.[4]
-
De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete hydrolysis of the AM esters.[3][4]
-
Imaging: Proceed with fluorescence imaging, exciting the cells alternately at 340 nm and 380 nm and measuring the emission at ~510 nm.
Protocol 2: Manganese Quenching for Background Correction
-
Perform Experiment: Conduct your calcium imaging experiment as usual, recording the 340/380 nm ratio.
-
Introduce Manganese: At the end of the experiment, add a calcium ionophore (e.g., 2 µM ionomycin) to the extracellular buffer, followed by the addition of MnCl₂ (e.g., 2 mM).[14]
-
Monitor Quenching: Continue to record the fluorescence at both 340 nm and 380 nm. You should observe a rapid decrease in fluorescence as Mn²⁺ enters the cells and quenches the Fura-FF signal.[14][17]
-
Determine Background: Once the fluorescence signal has stabilized at a new, low level, this remaining signal can be considered the background fluorescence.
Data Summary
| Parameter | Typical Value/Range | Source |
| This compound Loading Concentration | 4-5 µM | [6][7] |
| This compound Loading Time | 30-60 minutes | [7] |
| De-esterification Time | 30 minutes | [3][4] |
| Probenecid Concentration | 0.5-2.5 mM | [3][6][7] |
| Fura-FF Excitation Wavelengths | 340 nm and 380 nm | |
| Fura-FF Emission Wavelength | ~510 nm | |
| Fura-FF Kd for Ca²⁺ | ~10 µM | [6] |
Visualizations
Caption: Experimental workflow for this compound loading and ratiometric imaging.
Caption: Troubleshooting logic for high background fluorescence in Fura-FF experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. abpbio.com [abpbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. In Situ Background Estimation in Quantitative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Fura-FF AM In Situ Calibration: A Technical Support Guide for Accurate Calcium Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in situ calibration of Fura-FF AM, ensuring accurate intracellular calcium ([Ca²⁺]ᵢ) measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for calcium imaging?
This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent calcium indicator Fura-FF. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Fura-FF indicator in the cytosol. Fura-FF is a ratiometric indicator, meaning its fluorescence emission changes with [Ca²⁺]ᵢ at two different excitation wavelengths. This ratiometric property is crucial as it minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, leading to more reliable and quantifiable calcium measurements.[1]
Q2: What is in situ calibration and why is it necessary for accurate [Ca²⁺]ᵢ measurements?
In situ calibration is the process of determining the fluorescence properties of Fura-FF within the specific cellular environment of your experiment. This is critical because the dissociation constant (Kd) of the indicator for Ca²⁺ can be influenced by intracellular factors such as pH, viscosity, and protein binding.[1][2] Performing an in situ calibration allows for a more accurate conversion of fluorescence ratios into precise [Ca²⁺]ᵢ concentrations.
Q3: What are the key parameters obtained from an in situ calibration?
The key parameters are:
-
R_min : The fluorescence ratio (F₃₄₀/F₃₈₀) in the absence of intracellular calcium (zero Ca²⁺).
-
R_max : The fluorescence ratio at saturating intracellular calcium concentrations.
-
Sf2/Sb2 : The ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.
-
Effective K_d : The dissociation constant of Fura-FF for Ca²⁺ under the specific experimental conditions.
Q4: How is the intracellular calcium concentration calculated from the fluorescence ratio?
The intracellular calcium concentration is calculated using the Grynkiewicz equation:
[Ca²⁺]ᵢ = K_d * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]ᵢ is the intracellular calcium concentration.
-
K_d is the effective dissociation constant.
-
R is the measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
R_min is the minimum fluorescence ratio.
-
R_max is the maximum fluorescence ratio.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-FF.
Experimental Protocols and Data
This compound Properties
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [3] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [3] |
| Emission Wavelength | ~505-514 nm | |
| Dissociation Constant (K_d) in vitro | ~6.0 µM | [3] |
Detailed Protocol for In Situ Calibration of this compound
This protocol outlines the steps to determine R_min, R_max, and the effective K_d in your cell type.
Materials:
-
Cells loaded with this compound
-
Calcium-free buffer (e.g., HBSS) supplemented with a calcium chelator like EGTA (e.g., 5-10 mM)
-
High calcium buffer (e.g., HBSS with 5-10 mM CaCl₂)
-
Calcium ionophore (e.g., Ionomycin, 5-10 µM)
-
Digitonin (B1670571) or Triton X-100 (optional, for cell permeabilization)
Procedure:
-
Load Cells with this compound: Follow your standard protocol for loading cells with this compound. Ensure complete de-esterification by allowing sufficient incubation time.
-
Baseline Measurement: Perfuse the cells with normal physiological buffer and record the baseline fluorescence ratio (R_baseline).
-
Determination of R_min:
-
Perfuse the cells with the calcium-free buffer containing EGTA.
-
Add the calcium ionophore (e.g., Ionomycin) to deplete intracellular calcium.
-
The fluorescence ratio will decrease to a stable minimum value. This is your R_min .
-
-
Determination of R_max:
-
Wash out the ionophore and EGTA-containing buffer.
-
Perfuse the cells with the high calcium buffer.
-
Add the calcium ionophore again to saturate the intracellular Fura-FF with calcium.
-
The fluorescence ratio will increase to a stable maximum value. This is your R_max .
-
-
Determination of Sf2/Sb2:
-
Measure the fluorescence intensity at 380 nm excitation during the R_min determination (Sf2) and the R_max determination (Sb2).
-
Calculate the ratio Sf2/Sb2 .
-
-
Determination of Effective K_d:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Incomplete hydrolysis of this compound.- Low dye concentration.- Photobleaching. | - Increase incubation time or temperature (e.g., 37°C) to ensure complete de-esterification.- Optimize the this compound loading concentration.- Reduce excitation light intensity or exposure time. |
| High Background Fluorescence | - Autofluorescence from cells or media.- Incomplete washout of extracellular this compound. | - Measure and subtract the autofluorescence from a sample of unloaded cells.- Ensure thorough washing of cells after loading. |
| Inconsistent or Drifting Baseline | - Dye leakage from the cells.- Phototoxicity causing changes in cell health. | - Use an anion transport inhibitor like probenecid (B1678239) to reduce dye leakage.- Minimize exposure to excitation light. |
| No Response to Ionomycin | - Ionomycin is not active.- Cell membrane is not permeable to the ionophore. | - Use a fresh stock of ionomycin.- If necessary, use a mild detergent like digitonin to permeabilize the cell membrane. |
| R_max is not Stable or is Lower than Expected | - Insufficient extracellular calcium to saturate the dye.- Quenching of the fluorescence signal. | - Increase the calcium concentration in the high calcium buffer.- Check for the presence of quenching agents in your solutions. |
| Cells Detach During Experiment | - Excessive perfusion rates.- Poor cell adhesion. | - Reduce the flow rate of the perfusion system.- Ensure proper coating of coverslips with an appropriate matrix (e.g., poly-L-lysine). |
| Fura-FF Compartmentalization | - Fura-FF has accumulated in organelles like mitochondria. | - This can be a complex issue. Lowering the loading temperature may reduce compartmentalization. Some studies have used agents to selectively quench cytosolic or organellar dye to correct for this.[4] |
Visualizations
Caption: Workflow for this compound in situ calibration.
Caption: A logical flow for troubleshooting common issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa | PLOS One [journals.plos.org]
- 4. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-FF AM Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Fura-FF AM Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during calcium imaging experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a cell-permeant fluorescent indicator used for measuring intracellular calcium concentrations ([Ca²⁺]i). It is an acetoxymethyl (AM) ester derivative of the ratiometric dye Fura-FF. The AM ester group allows the molecule to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura-FF dye in the cytosol. Fura-FF is a low-affinity Ca²⁺ indicator, making it particularly suitable for measuring high calcium concentrations, such as those found in mitochondria or during large calcium transients in neuronal dendrites and spines.[1] Its ratiometric nature allows for more accurate measurements by minimizing the effects of uneven dye loading, photobleaching, and variations in cell thickness.[2][3]
Q2: What are the key differences between this compound and Fura-2 (B149405) AM?
The primary difference lies in their affinity for calcium. Fura-FF has a significantly higher dissociation constant (Kd) for Ca²⁺ compared to Fura-2, meaning it has a lower affinity for calcium.[1] This makes Fura-FF better suited for measuring high Ca²⁺ concentrations that would saturate the high-affinity Fura-2 dye. Additionally, Fura-FF exhibits negligible sensitivity to magnesium ions, reducing potential interference in measurements.[1]
Quantitative Data
For your convenience, the key spectral and chemical properties of Fura-FF are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1] |
| Emission Wavelength (Ca²⁺-bound) | ~507 nm | [1] |
| Emission Wavelength (Ca²⁺-free) | ~514 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~6 - 10 µM | [4][5] |
| Molecular Weight | 1023.8 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Poor or Uneven Dye Loading
Question: My cells show very weak or inconsistent fluorescence after loading with this compound. What could be the cause and how can I fix it?
Answer:
Poor or uneven dye loading is a frequent issue and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Optimize Dye Concentration and Incubation Time: The optimal concentration and loading time for this compound can vary significantly between cell types.[6][7] It is recommended to perform a titration experiment to determine the ideal conditions for your specific cells. Start with a concentration range of 2-5 µM and incubation times of 30-60 minutes at 37°C.[8]
-
Ensure Proper Dye Solubilization: this compound is dissolved in anhydrous DMSO to make a stock solution.[9] For the working solution, the non-ionic detergent Pluronic® F-127 is often used to aid in the dispersion of the dye in aqueous buffers.[9][10] Ensure the Pluronic® F-127 is fully dissolved and the final concentration is typically around 0.02-0.04%.[8][9]
-
Check Cell Health and Adherence: Healthy and well-adhered cells will load more efficiently. Ensure your cells are not overgrown or stressed before loading.
-
Use Freshly Prepared Solutions: this compound can degrade over time, especially in aqueous solutions. Always prepare fresh working solutions from a DMSO stock for each experiment.[2]
Issue 2: High Background Fluorescence
Question: I am observing high background fluorescence, which is interfering with my signal. How can I reduce it?
Answer:
High background fluorescence can obscure the true intracellular calcium signal. Here are several strategies to minimize it:
-
Thorough Washing: After loading, it is crucial to wash the cells thoroughly with a dye-free buffer to remove any extracellular this compound that has not been taken up by the cells.[7]
-
Check for Phenol (B47542) Red: Many cell culture media contain phenol red, which is fluorescent and can contribute to high background.[11][12] Use a phenol red-free medium during the experiment.
-
Background Subtraction: If some background fluorescence persists, it can be corrected for during data analysis by subtracting the fluorescence intensity of a region of interest without any cells.[7]
-
Incomplete Hydrolysis: Unhydrolyzed this compound can contribute to background fluorescence. Ensure sufficient incubation time after washing (de-esterification step) to allow intracellular esterases to fully cleave the AM ester.[2]
Issue 3: Incomplete Hydrolysis of this compound
Question: My ratiometric signal is not responding as expected, and I suspect incomplete hydrolysis of the AM ester. How can I ensure complete de-esterification?
Answer:
Incomplete hydrolysis of the AM ester results in a dye that is not responsive to calcium, leading to an underestimation of the true calcium concentration.[2]
-
Allow Sufficient De-esterification Time: After washing out the extracellular dye, incubate the cells for an additional 30 minutes at room temperature or 37°C.[9][13] This allows the intracellular esterases to fully cleave the AM groups, activating the Fura-FF.
-
Optimize Loading Temperature: While loading is often done at 37°C, some cell types may benefit from loading at a lower temperature (e.g., room temperature) to slow down dye compartmentalization and potentially improve the efficiency of subsequent hydrolysis.[9]
Issue 4: Dye Compartmentalization
Question: I observe punctate or localized fluorescence within my cells instead of a diffuse cytosolic signal. What is happening and how can I prevent it?
Answer:
This phenomenon is known as dye compartmentalization, where the dye accumulates in organelles such as mitochondria or the endoplasmic reticulum.[14][15][16] This can lead to inaccurate measurements of cytosolic calcium.
-
Lower Loading Temperature: Loading cells at a lower temperature (e.g., room temperature or even 4°C) can reduce the activity of transport mechanisms that lead to compartmentalization.[9]
-
Minimize Loading Time and Concentration: Use the lowest effective concentration of this compound and the shortest possible loading time to minimize uptake into organelles.[6]
-
Use of Probenecid (B1678239): Probenecid is an anion-transport inhibitor that can reduce the sequestration of the dye into organelles and also prevent its leakage out of the cell.[8][9] A typical concentration is 1-2.5 mM in the loading and experimental buffer.[9]
Issue 5: Photobleaching and Phototoxicity
Question: My fluorescence signal is decreasing over time, and my cells appear unhealthy after imaging. How can I mitigate photobleaching and phototoxicity?
Answer:
Exposure to high-intensity excitation light can cause photobleaching (fading of the fluorescent signal) and phototoxicity (damage to the cells).[7]
-
Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[11]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use shutters to block the light path when not acquiring images.[11]
-
Use a More Sensitive Detector: A more sensitive camera or detector can allow for the use of lower excitation light levels.
-
Ratiometric Advantage: One of the key advantages of ratiometric dyes like Fura-FF is that the ratio measurement is less affected by photobleaching than single-wavelength intensity measurements, as both wavelengths should be affected proportionally.[2]
Issue 6: Inaccurate Ratiometric Measurements and Calibration
Question: The calcium concentrations I'm calculating from my ratiometric data seem incorrect. How do I properly calibrate my this compound signal?
Answer:
Accurate conversion of fluorescence ratios to calcium concentrations requires careful calibration. An in situ calibration is essential for obtaining reliable quantitative data.
-
Perform an In Situ Calibration: This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios in your experimental system.
-
Use the Grynkiewicz Equation: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) where Kd is the dissociation constant of Fura-FF for Ca²⁺, R is the measured 340/380 ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye.[17]
-
Control for Environmental Factors: The Kd of Fura-FF can be influenced by factors such as pH, temperature, and viscosity.[7] It is important to perform the calibration under conditions that closely match your experimental conditions.
Experimental Protocols
Detailed Protocol for this compound Loading in Adherent Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to 70-90% confluency.
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[8][9]
-
Loading Buffer Preparation: Prepare a loading buffer containing a physiological salt solution (e.g., HBSS or Tyrode's solution) buffered with HEPES. The buffer should be at the desired experimental pH and temperature.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration of 2-5 µM. To aid solubilization, first mix the this compound stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in the buffer.[9] If dye leakage or compartmentalization is a concern, add probenecid to a final concentration of 1-2.5 mM.[9]
-
Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in the dark.[8]
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with dye-free loading buffer (containing probenecid if used during loading) to remove extracellular dye.[7]
-
De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes at the same temperature to allow for complete hydrolysis of the AM ester.[9]
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.
Detailed Protocol for In Situ Calibration of this compound
-
Load Cells with this compound: Follow the detailed loading protocol described above.
-
Determine Rmin:
-
Replace the buffer with a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA).
-
Add a calcium ionophore (e.g., 5-10 µM ionomycin) to allow the intracellular and extracellular calcium concentrations to equilibrate.
-
Record the 340/380 fluorescence ratio. This value represents Rmin.[17]
-
-
Determine Rmax:
-
Wash the cells to remove the EGTA-containing buffer.
-
Replace with a high-calcium buffer (e.g., containing 10 mM CaCl₂).
-
Add the same concentration of ionomycin.
-
Record the 340/380 fluorescence ratio. This value represents Rmax.[17]
-
-
Determine F_free_380 / F_bound_380:
-
Measure the fluorescence intensity at 380 nm excitation during the Rmin determination (F_free_380).
-
Measure the fluorescence intensity at 380 nm excitation during the Rmax determination (F_bound_380).
-
Calculate the ratio.
-
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation with the experimentally determined Rmin, Rmax, and the fluorescence ratio at 380 nm to calculate the intracellular calcium concentration from your experimental data.[17]
Visualizations
Caption: Experimental workflow for measuring intracellular calcium using this compound.
Caption: A typical GPCR signaling pathway leading to intracellular calcium release, measurable by Fura-FF.
References
- 1. A novel technique for quantitative measurement of free Ca2+ concentration in rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abpbio.com [abpbio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moodle2.units.it [moodle2.units.it]
Improving signal-to-noise ratio with Fura-FF AM
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fura-FF AM for calcium imaging. Our goal is to help you improve your signal-to-noise ratio and acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a cell-permeable fluorescent indicator used for measuring intracellular calcium concentrations ([Ca²⁺]i). It is an acetoxymethyl (AM) ester derivative of Fura-FF.[1][2][3] The AM group makes the molecule lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM group, trapping the active, calcium-sensitive Fura-FF dye in the cytosol.[1][2][4]
Fura-FF is a ratiometric indicator, meaning its fluorescence excitation maximum shifts upon binding to calcium.[1][2] Typically, the ratio of fluorescence emission at 510 nm when excited at ~340 nm (calcium-bound) and ~380 nm (calcium-free) is used to determine the precise intracellular calcium concentration.[5][6][7] This ratiometric property provides a built-in calibration that corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate measurements.[8]
Q2: How does Fura-FF differ from Fura-2?
Fura-FF is a difluorinated derivative of Fura-2. The key differences are:
-
Lower Calcium Affinity: Fura-FF has a significantly higher dissociation constant (Kd) for calcium (~6 µM) compared to Fura-2 (Kd ≈ 0.14 µM).[1][2][4][9] This makes Fura-FF ideal for measuring high calcium concentrations that would saturate the high-affinity Fura-2 indicator.[1][2][3][9] It is particularly useful for studying compartments with high calcium levels, like mitochondria or neuronal dendrites.[1][2][9]
-
Negligible Magnesium Sensitivity: Unlike Fura-2, Fura-FF shows minimal sensitivity to magnesium ions, reducing potential interference from this cation in experimental results.[1][2][4][10]
The spectral properties of Fura-FF and Fura-2 are very similar.[1][2][4]
Q3: What is the mechanism of this compound loading and activation?
The process involves several key steps:
-
Passive Diffusion: The non-polar, non-fluorescent this compound passively diffuses across the cell membrane into the cytoplasm.[5]
-
Intracellular Cleavage: Inside the cell, cytosolic esterases hydrolyze the AM ester groups.[1][2][5]
-
Activation and Trapping: This cleavage converts this compound into its active, fluorescent form, Fura-FF. The resulting molecule is polar and membrane-impermeant, effectively trapping it inside the cell.[5][8]
-
Calcium Binding: The trapped Fura-FF can then bind to free cytosolic calcium ions, leading to a shift in its excitation spectrum.[5]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Q4: My fluorescence signal is weak. How can I increase it?
A weak signal can result from insufficient intracellular dye concentration. Consider the following adjustments:
-
Increase Dye Concentration: The optimal concentration must be determined empirically for each cell type, but a typical range is 2-5 µM.[11][12] If the signal is low, try increasing the concentration incrementally. However, be aware that high concentrations can be cytotoxic or cause calcium buffering artifacts.[5][8]
-
Extend Incubation Time: Loading times typically range from 30 to 60 minutes.[11][13][14] Extending this period can increase the intracellular dye concentration. Some cell lines may benefit from incubation times longer than one hour.[11]
-
Optimize Loading Temperature: Incubation is usually performed at 37°C.[11][14] While effective for loading, this temperature can also promote dye extrusion and compartmentalization.[15] If you face these issues, consider loading at room temperature, though this may require a longer incubation time.[13][16]
-
Ensure Proper De-esterification: Allow for a post-loading incubation period of at least 30 minutes in dye-free buffer.[13] This step is crucial for ensuring that all the this compound is converted to its active, fluorescent form by cellular esterases.[13][16]
Q5: I have high background fluorescence. What causes this and how can I reduce it?
High background noise can obscure the specific calcium signal. Common causes and solutions include:
-
Incomplete Wash: Extracellular this compound that is not washed away can be hydrolyzed by extracellular esterases or adhere nonspecifically to the cell surface or coverslip. This contributes to a high, stable background signal. Ensure you wash the cells thoroughly (at least 2-3 times) with fresh, dye-free buffer after loading.[5][13]
-
Autofluorescence: Some cell culture media components, like phenol (B47542) red and serum, are fluorescent. Perform imaging in a clear, serum-free physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[8][17]
-
Plasticware Fluorescence: Plastic-bottom plates and flasks can be fluorescent at UV wavelengths. For imaging, it is critical to use glass-bottom dishes or coverslips to minimize background fluorescence.[18]
-
Dye Leakage: Many cell types actively pump the negatively charged Fura-FF dye out of the cell via organic anion transporters.[15] This external dye encounters high extracellular calcium levels, generating a strong, stable background signal.[15]
-
Solution: Use an anion transport inhibitor like probenecid (B1678239) (typically 1-2.5 mM) in the loading and imaging buffers to improve intracellular dye retention.[11][13]
-
Q6: The baseline 340/380 ratio is high and/or unstable. What's wrong?
An unstable or elevated baseline indicates issues with either the dye or cell health.
-
Dye Compartmentalization: At 37°C, AM ester dyes can accumulate in organelles like mitochondria or the endoplasmic reticulum, which have different resting calcium levels than the cytosol.[15] This can lead to a high and difficult-to-interpret baseline signal.
-
Solution: Lower the loading temperature to room temperature (20-25°C) to reduce the activity of processes that lead to compartmentalization.[13]
-
-
Dye Leakage: As mentioned above, dye leaking into the high-calcium extracellular medium can cause a high baseline ratio. Use probenecid to mitigate this.[15]
-
Phototoxicity and Cell Death: Excessive exposure to UV excitation light can damage cells, leading to a breakdown of calcium homeostasis and a rising baseline.
-
Incomplete De-esterification: If imaging is started too soon after loading, the presence of the calcium-insensitive this compound form can affect the baseline. Ensure a sufficient de-esterification period (at least 30 minutes).[13]
Data and Parameters Summary
For optimal results, experimental parameters should be tailored to the specific cell type and equipment used. The following table provides typical starting ranges.
| Parameter | Recommended Range | Purpose & Notes |
| This compound Concentration | 2 - 5 µM | Must be optimized. Higher concentrations can cause cytotoxicity or Ca²⁺ buffering.[11][12][19] |
| Loading Time | 30 - 60 minutes | Longer times increase dye loading but also risk of compartmentalization.[11][13][14] |
| Loading Temperature | 20 - 37°C | 37°C is faster, but room temp (~20°C) can reduce dye compartmentalization.[13] |
| De-esterification Time | ≥ 30 minutes | Crucial step post-loading to allow for complete hydrolysis of the AM ester.[13] |
| Pluronic® F-127 | 0.02% - 0.04% | A non-ionic surfactant that aids in solubilizing the AM ester in aqueous buffer.[11][13][17] |
| Probenecid | 1 - 2.5 mM | Anion transport inhibitor used to prevent dye leakage from the cytosol.[11][13] |
| Excitation Wavelengths | ~340 nm (Ca²⁺ bound)~380 nm (Ca²⁺ free) | The ratio of emission from these two excitation wavelengths is used for quantification.[6][8] |
| Emission Wavelength | ~510 nm | The emission peak for both the calcium-bound and free forms of the dye.[1][8][11] |
Detailed Experimental Protocol
This protocol provides a general guideline for loading adherent cells with this compound.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v solution in DMSO)
-
Probenecid (optional, but recommended)
-
Physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.2-7.4)
-
Adherent cells cultured on glass-bottom imaging dishes
Procedure:
-
Prepare Stock Solutions:
-
This compound Stock (2-5 mM): Dissolve this compound powder in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[11][12][13] Avoid repeated freeze-thaw cycles.[16]
-
Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
-
Probenecid Stock (250 mM): Prepare a stock solution in a suitable buffer (e.g., 1N NaOH and buffer) as it has poor aqueous solubility.
-
-
Prepare Loading Buffer (Prepare fresh immediately before use):
-
Warm an appropriate volume of physiological buffer to your desired loading temperature (e.g., 37°C).
-
To the buffer, add Probenecid to a final concentration of 1-2.5 mM (optional).
-
In a separate microfuge tube, pipette the required volume of this compound stock solution. To aid dispersion, add an equal volume of 20% Pluronic F-127 stock solution and mix.[13]
-
Add the this compound/Pluronic mixture to the physiological buffer to achieve the final desired this compound concentration (e.g., 4 µM) and a final Pluronic concentration of ~0.04%. Vortex briefly to mix thoroughly.[11][12]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid, if used) to remove all extracellular dye.[13]
-
Add fresh physiological buffer (with probenecid) and incubate the cells for an additional 30 minutes at the same temperature to ensure complete de-esterification of the dye.[13]
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.
-
Calculate the 340/380 fluorescence ratio to determine changes in intracellular calcium.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Fura-2 AM | AAT Bioquest [aatbio.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. abpbio.com [abpbio.com]
- 14. hellobio.com [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. ionoptix.com [ionoptix.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Fura-FF AM vs. Fura-2: A Comparative Guide for Measuring High Calcium Concentrations
For researchers, scientists, and drug development professionals navigating the complexities of intracellular calcium signaling, the choice of fluorescent indicator is paramount. This guide provides an objective comparison of two commonly used ratiometric calcium indicators, Fura-FF AM and Fura-2 AM, with a specific focus on their performance in environments with high calcium concentrations.
This comparison delves into their key characteristics, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs. We will explore their dissociation constants, dynamic ranges, and provide detailed experimental protocols for their application.
At a Glance: Fura-FF vs. Fura-2
The primary distinction between Fura-FF and Fura-2 lies in their affinity for calcium ions (Ca²⁺). Fura-2 is a high-affinity indicator, making it ideal for measuring resting or low-level cytosolic calcium. However, in cellular compartments or during signaling events characterized by high calcium concentrations, such as in the endoplasmic reticulum (ER), mitochondria, or during neuronal excitotoxicity, Fura-2 can become saturated.[1] This saturation leads to a loss of responsiveness and an inability to accurately report further increases in calcium levels.
Fura-FF, a difluorinated derivative of Fura-2, was developed to address this limitation. It exhibits a significantly lower affinity for Ca²⁺, positioning it as the preferred choice for quantifying high calcium concentrations.[1][2] Furthermore, Fura-FF has the added advantage of negligible sensitivity to magnesium ions (Mg²⁺), which can sometimes interfere with calcium measurements using other dyes.
Here is a summary of their key quantitative properties:
| Property | This compound | Fura-2 AM | Reference(s) |
| Effective Dissociation Constant (Keff) for Ca²⁺ | ~19.2 µM | ~181 nM | [3] |
| Dynamic Range (Rf) | ~16.1 | ~22.4 | [3] |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | ~340 nm | |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | ~380 nm | |
| Emission Wavelength | ~510 nm | ~510 nm | |
| Magnesium Sensitivity | Negligible | Low | [1] |
Experimental Protocols
Accurate and reproducible data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for the loading and use of both this compound and Fura-2 AM.
Protocol 1: Loading and Imaging with this compound in Neurons
This protocol is adapted from standard procedures for loading AM ester dyes into neuronal cells and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. This stock solution can be stored desiccated at -20°C for several months.
-
Loading Solution Preparation: For a final loading concentration of 2-5 µM, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127. If dye leakage is a concern, 1-2.5 mM probenecid can be included in the loading buffer.
-
Cell Loading:
-
For adherent neurons, replace the culture medium with the this compound loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with a fresh, pre-warmed physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active Fura-FF inside the cells.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.
-
Sequentially excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Protocol 2: Loading and Imaging with Fura-2 AM in Cultured Cells
This is a general protocol for loading adherent cells with Fura-2 AM.[4][5][6]
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
HBSS or other physiological buffer
-
Probenecid (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[4]
-
Loading Solution Preparation: Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in a physiological buffer containing 0.02% Pluronic F-127 and optionally, 1-2.5 mM probenecid.[6]
-
Cell Loading:
-
Aspirate the culture medium from the adherent cells.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[6]
-
-
Washing and De-esterification:
-
Imaging:
-
Perform ratiometric imaging by exciting at 340 nm and 380 nm and collecting the emission at approximately 510 nm.
-
Calculate the F340/F380 ratio to determine the intracellular calcium concentration.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for ratiometric calcium imaging and a key signaling pathway that results in high intracellular calcium concentrations.
Conclusion
The choice between this compound and Fura-2 AM is dictated by the expected range of intracellular calcium concentrations in your experimental system. For baseline and subtle changes in cytosolic calcium, the high-affinity Fura-2 AM remains a robust choice. However, for investigating cellular phenomena associated with high calcium transients and for accurate measurements within high-calcium compartments, the low-affinity this compound is the superior tool, offering a wider dynamic range and minimizing the risk of signal saturation. Careful consideration of the specific experimental context and optimization of loading protocols are crucial for obtaining reliable and meaningful data on intracellular calcium dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Low-Affinity Calcium Indicators: Fura-FF AM vs. Alternatives
For researchers, scientists, and drug development professionals investigating cellular calcium dynamics, the selection of an appropriate fluorescent indicator is paramount. This is particularly true when studying cellular compartments with high calcium concentrations, such as the endoplasmic reticulum or mitochondria, or when observing large calcium transients that would saturate high-affinity indicators. In these scenarios, low-affinity calcium indicators are the tools of choice. This guide provides an objective comparison of Fura-FF AM with other popular low-affinity ratiometric indicators, Mag-Fura-2 AM and BTC AM, supported by experimental data and detailed protocols.
Introduction to Low-Affinity Calcium Indicators
Low-affinity calcium indicators are designed to accurately measure calcium concentrations in the micromolar range, a feat impossible with high-affinity indicators like Fura-2 (Kd ≈ 0.14 µM) which become saturated.[1] By possessing a higher dissociation constant (Kd), these probes can track large and rapid changes in intracellular calcium ([Ca2+]i) without significant buffering of the calcium signal itself. Fura-FF, a difluorinated derivative of Fura-2, is a prime example of such an indicator, offering negligible magnesium sensitivity and spectral properties similar to its high-affinity predecessor.[1][2] This guide will delve into a comparative analysis of Fura-FF with two other widely used low-affinity indicators, Mag-Fura-2 and BTC.
Quantitative Data Presentation
The selection of a low-affinity calcium indicator is often dictated by its specific binding affinity for calcium, spectral characteristics, and its sensitivity to other cations like magnesium. The following table summarizes the key quantitative data for Fura-FF, Mag-Fura-2, and BTC.
| Property | Fura-FF | Mag-Fura-2 (Furaptra) | BTC |
| Ca2+ Kd (µM) | ~6[1][3] | ~20-25[4][3] | ~7-26[3][5][6] |
| Mg2+ Kd | >10 mM[4][3] | ~2 mM[4][3] | >10 mM[4][3] |
| Excitation (Ca2+-free/Ca2+-bound) (nm) | ~365 / ~339[1][2] | ~369 / ~330[7] | ~485 / ~400[5][6] |
| Emission (nm) | ~514 / ~507[1][2] | ~511 / ~491[7] | Not specified for ratiometric emission |
| Ratiometric | Yes (Excitation) | Yes (Excitation) | Yes (Excitation) |
| Negligible Mg2+ Sensitivity | Yes[1][8] | No | Yes[5][6] |
Performance Comparison
A direct comparative study on the ionic selectivity of Fura-FF, Mag-Fura-2, and BTC highlights the key performance differences between these indicators.
Fura-FF emerges as a robust low-affinity Ca2+ indicator with high specificity, a wide dynamic range, and low pH sensitivity.[4][3] Its negligible sensitivity to magnesium is a significant advantage, reducing potential interference in cellular environments where Mg2+ concentrations can be high.[1][4][3]
Mag-Fura-2 , also known as Furaptra, was initially designed as a magnesium indicator but is also used for measuring high calcium concentrations.[9][10] However, its significant sensitivity to Mg2+ (Kd ≈ 2 mM) can complicate the interpretation of calcium signals in physiological contexts.[4][3]
BTC offers the advantage of excitation at longer wavelengths, which can be less phototoxic to cells.[5][6] However, it is limited by a modest dynamic range upon Ca2+ binding, a higher susceptibility to photodamage, and sensitivity to changes in pH.[4][3] Interestingly, BTC's spectral properties change differently upon binding to other metal ions like Zn2+, suggesting its potential use as a fluorescent indicator for those ions.[4][3]
Experimental Protocols
The following are detailed methodologies for the use of this compound, Mag-Fura-2 AM, and BTC AM in cultured cells. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of the AM ester (this compound, Mag-Fura-2 AM, or BTC AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For long-term storage, the stock solution should be aliquoted and stored at -20°C, protected from light and moisture.
Cell Loading Protocol:
-
Cell Preparation: Plate cells on an appropriate imaging dish or plate and allow them to adhere overnight in a cell incubator.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the AM ester stock solution. Prepare a working solution of 2 to 10 µM in a suitable buffer (e.g., Hanks and Hepes buffer, HHBS). To aid in the solubilization of the AM ester, 0.02-0.04% Pluronic® F-127 can be added to the working solution.
-
Cell Loading: Remove the growth medium from the cells and add the dye working solution.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell lines.
-
Wash: After incubation, wash the cells with fresh buffer to remove excess extracellular dye. To reduce leakage of the de-esterified indicator, an anion transporter inhibitor such as probenecid (B1678239) (1-2 mM) can be included in the final wash buffer.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
Calcium Measurement:
-
Mount the cell plate on a fluorescence microscope or plate reader equipped for ratiometric imaging.
-
Excite the cells at the appropriate wavelengths for the chosen indicator (see table above) and record the emission.
-
For time-lapse imaging, acquire images at desired intervals before and after the addition of a stimulus.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is then calculated to determine the intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generalized signaling pathway for intracellular calcium release.
Experimental Workflow Diagram
Caption: A typical workflow for using AM ester-based calcium indicators.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Fura-FF AM: A Superior Ratiometric Indicator for Precise Calcium Quantification
In the dynamic field of cellular signaling research, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fluorescent calcium indicators are indispensable tools in this pursuit, with two main categories dominating the landscape: ratiometric and non-ratiometric dyes. This guide provides an in-depth comparison of the low-affinity ratiometric dye, Fura-FF AM, against commonly used non-ratiometric calcium indicators. For researchers and drug development professionals, understanding the distinct advantages of a ratiometric approach with this compound is crucial for obtaining reliable and reproducible data, particularly when investigating high-concentration calcium transients.
The Ratiometric Advantage: Overcoming Experimental Pitfalls
The fundamental difference between ratiometric and non-ratiometric calcium dyes lies in their fluorescent response to Ca²⁺ binding. Non-ratiometric dyes, such as Fluo-4 and Calcium Green-1, exhibit an increase in fluorescence intensity at a single wavelength upon binding to calcium. In contrast, ratiometric dyes like Fura-FF undergo a spectral shift in either their excitation or emission wavelengths.
Fura-FF, a derivative of the widely used Fura-2, is a dual-excitation ratiometric indicator. When unbound to Ca²⁺, it is optimally excited at approximately 380 nm. Upon Ca²⁺ binding, the excitation peak shifts to around 340 nm, while the emission wavelength remains constant at ~510 nm.[1] The key advantage of this property is the ability to calculate the ratio of fluorescence intensities emitted when excited at these two wavelengths (340/380 ratio). This ratio is directly proportional to the intracellular calcium concentration and, critically, is largely independent of several experimental variables that can confound measurements with non-ratiometric dyes.[2][3]
The primary advantages of using a ratiometric dye like this compound include:
-
Correction for Uneven Dye Loading: Cells in a population will inevitably load varying amounts of the dye. With non-ratiometric indicators, this leads to differences in fluorescence intensity that are unrelated to the actual calcium concentration. Ratiometric measurements normalize for these differences, as the ratio is independent of the absolute dye concentration.[4][5]
-
Minimization of Photobleaching and Dye Leakage Effects: During an experiment, the fluorescent signal can decrease due to photobleaching (light-induced dye destruction) or leakage of the dye from the cells. In ratiometric imaging, because both wavelengths are affected proportionally, the ratio remains stable, providing a more accurate representation of the calcium concentration over time.[4][6]
-
Independence from Cell Thickness and Volume Changes: Variations in cell thickness or volume within a field of view or during an experiment can alter the optical path length, affecting the fluorescence intensity of non-ratiometric dyes. The ratiometric approach effectively cancels out these artifacts.[7]
These advantages translate to more robust and reproducible data, which is especially critical in high-throughput screening and complex physiological studies.[8]
Quantitative Comparison of this compound and Non-Ratiometric Dyes
The choice of a calcium indicator should be guided by the specific experimental requirements, particularly the expected range of calcium concentrations. This compound is a low-affinity indicator, making it ideal for measuring high calcium concentrations (in the micromolar range) that would saturate high-affinity dyes.[5] The following table summarizes the key properties of this compound and popular non-ratiometric alternatives.
| Property | This compound | Fluo-4 AM | Calcium Green-1 AM |
| Indicator Type | Ratiometric (Dual-Excitation) | Non-Ratiometric (Single Wavelength) | Non-Ratiometric (Single Wavelength) |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 µM[4] | ~345 nM[9] | ~190 nM[5] |
| Excitation Wavelength(s) | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | ~494 nm | ~506 nm |
| Emission Wavelength | ~510 nm | ~516 nm | ~531 nm |
| Key Advantages | - Accurate quantification- Minimizes artifacts (uneven loading, photobleaching, etc.)- Suitable for high Ca²⁺ concentrations | - Bright signal- Good for detecting transient Ca²⁺ changes- Compatible with standard FITC filter sets | - High quantum yield- Lower phototoxicity at effective concentrations |
| Key Disadvantages | - Requires a system capable of rapid wavelength switching- Lower signal intensity compared to some non-ratiometric dyes | - Susceptible to artifacts from uneven loading, photobleaching, and cell thickness- Not ideal for quantitative measurements | - Prone to the same artifacts as other non-ratiometric dyes |
Visualizing the Workflow and Ratiometric Principle
To better understand the practical application and underlying principles, the following diagrams, created using the DOT language, illustrate a typical calcium imaging workflow and the concept of ratiometric measurement.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 7. Ratiometric and nonratiometric Ca2+ indicators for the assessment of intracellular free Ca2+ in a breast cancer cell line using a fluorescence microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brainvta.tech [brainvta.tech]
Validating Fura-FF AM Calcium Measurements with Electrophysiology: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) dynamics is paramount. Fura-FF AM, a low-affinity fluorescent indicator, is a valuable tool for monitoring large and rapid calcium transients. However, validating these optical measurements against the gold standard of electrophysiology is crucial for robust data interpretation. This guide provides a comprehensive comparison of this compound measurements with electrophysiological recordings, supported by experimental data and detailed protocols.
Unveiling Neuronal Activity: A Tale of Two Techniques
This compound and electrophysiology offer distinct yet complementary windows into cellular activity. This compound provides a dynamic, population-level view of calcium signaling, a key second messenger that reflects neuronal firing and synaptic events.[1][2] Electrophysiology, particularly the patch-clamp technique, delivers unparalleled temporal resolution of single-cell electrical activity, directly measuring membrane potential and ion channel currents that underpin cellular excitation.[3]
The validation process involves the simultaneous application of both techniques to correlate the fluorescence changes reported by this compound with specific electrical events, such as action potentials, captured by patch-clamp recordings.[2][3] This ensures that the observed calcium transients are a faithful representation of the underlying neuronal activity.
Performance Comparison: this compound vs. Alternatives
While direct quantitative validation data for this compound against electrophysiology is not extensively published in a comparative table format, we can infer its performance based on studies of similar low-affinity indicators and general principles of calcium imaging. Fura-FF is specifically designed for measuring high calcium concentrations that would saturate higher-affinity dyes like Fura-2. A study comparing a novel low-affinity probe, KLCA-Fura, with Fura-FF demonstrated that Fura-FF is effective in measuring substantial increases in intracellular calcium, though the absolute concentrations calculated can differ between probes.[4]
| Feature | This compound | Fura-2 AM (High-Affinity) | Electrophysiology (Patch-Clamp) |
| Measurement Principle | Ratiometric fluorescence of a Ca²⁺-sensitive dye | Ratiometric fluorescence of a Ca²⁺-sensitive dye | Direct measurement of ion flow and membrane potential |
| Signal Measured | Intracellular free Ca²⁺ concentration | Intracellular free Ca²⁺ concentration | Action potentials, postsynaptic potentials, ionic currents |
| Temporal Resolution | Milliseconds to seconds | Milliseconds to seconds | Microseconds to milliseconds |
| Spatial Resolution | Subcellular to population level | Subcellular to population level | Single-cell, single-channel |
| Sensitivity | Lower affinity (Kd ~6-19 µM), ideal for large Ca²⁺ transients | High affinity (Kd ~145-224 nM), ideal for resting and small Ca²⁺ changes | High sensitivity to small changes in membrane potential and current |
| Invasiveness | Minimally invasive (AM ester loading) | Minimally invasive (AM ester loading) | Highly invasive (requires breaking the cell membrane for whole-cell) |
| Throughput | High (can image many cells simultaneously) | High (can image many cells simultaneously) | Low (typically one cell at a time) |
Experimental Protocols for Validation
Achieving reliable simultaneous recordings requires meticulous experimental design. Below are detailed protocols for this compound loading and whole-cell patch-clamp recording.
This compound Loading Protocol
-
Cell Preparation : Culture cells on glass coverslips suitable for microscopy.
-
Stock Solution Preparation : Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Loading Solution : Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye dispersion.
-
Cell Loading : Replace the cell culture medium with the loading solution and incubate at 37°C for 30-60 minutes in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
De-esterification : After loading, wash the cells with fresh physiological buffer and incubate for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active Fura-FF dye inside the cells.
Whole-Cell Patch-Clamp Protocol for Validation
-
Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Intracellular Solution : The intracellular solution should mimic the cell's cytoplasm and typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. The pH is adjusted to 7.3 with KOH. For simultaneous imaging, the calcium indicator can be included in the pipette solution, though for validating AM-loaded cells, this is not necessary.
-
Obtaining a Giga-seal : Under microscopic guidance, carefully approach a Fura-FF loaded cell with the patch pipette. Apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Establishing Whole-Cell Configuration : After forming a giga-seal, apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Recording : In current-clamp mode, record the cell's membrane potential to observe action potentials and synaptic potentials. In voltage-clamp mode, hold the membrane potential at a specific level to record ionic currents.
-
Simultaneous Imaging : While recording electrical activity, acquire fluorescence images of the Fura-FF loaded cell using a fluorescence microscope equipped with excitation wavelengths of approximately 340 nm and 380 nm, and an emission filter around 510 nm.
Visualizing the Workflow and Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying calcium signaling pathway.
Caption: Workflow for validating this compound with electrophysiology.
Caption: Simplified neuronal calcium signaling pathway.
Conclusion
The validation of this compound measurements with electrophysiology is a critical step in ensuring the accuracy and reliability of calcium imaging data. While this compound provides invaluable insights into population-level calcium dynamics, especially for large transients, electrophysiology remains the definitive method for capturing the intricacies of single-cell electrical activity. By combining these powerful techniques, researchers can achieve a more complete and validated understanding of cellular function in both health and disease.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 3. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Neuronal Excitation: A Guide to Choosing Fura-FF AM
For researchers, scientists, and drug development professionals delving into the intricate world of intracellular calcium signaling, the selection of the appropriate fluorescent indicator is paramount. This guide provides a comprehensive comparison of Fura-FF AM with other Fura analogs, offering objective performance data and experimental insights to inform your choice for precise and reliable calcium measurements.
This compound emerges as the indicator of choice for studies involving high intracellular calcium concentrations, a scenario often encountered in specific subcellular compartments like the endoplasmic reticulum and mitochondria, or in cellular models with limited calcium buffering capacity such as neuronal dendrites and spines. Its lower binding affinity for calcium, compared to its widely-used counterpart Fura-2 AM, prevents saturation in environments with elevated calcium levels, enabling accurate quantification of large calcium transients.
Unveiling the Fura Analogs: A Head-to-Head Comparison
To facilitate a clear understanding of their distinct characteristics, the following table summarizes the key quantitative data for this compound and other common Fura analogs.
| Property | Fura-FF | Fura-2 | Fura-8 | Fura-Red |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 10 µM[1][2] | ~140 - 145 nM[2][3] | ~260 nM[2] | ~400 nM[2] |
| Excitation Wavelength (Ca²⁺-bound / Ca²⁺-free) | ~339 nm / ~365 nm[4] | ~340 nm / ~380 nm[5][6] | ~354 nm / ~415 nm[7] | ~436 nm / ~471 nm[2] |
| Emission Wavelength | ~507 nm / ~514 nm[4] | ~510 nm[5][6] | ~524 nm[2] | ~630 nm / ~652 nm[2] |
| Quantum Yield (Φ) | Data not readily available | 0.23 (Ca²⁺-free) / 0.49 (Ca²⁺-bound)[8][9] | Data not readily available | Data not readily available |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not readily available | ~27,000 (at 363 nm, Ca²⁺-free) / ~35,000 (at 335 nm, Ca²⁺-bound)[3] | Data not readily available | Data not readily available |
| Brightness (ε x Φ) | Data not readily available | ~6,210 (Ca²⁺-free) / ~17,150 (Ca²⁺-bound) | Data not readily available | Data not readily available |
| Signal-to-Noise Ratio | Good for high [Ca²⁺] | Good for low [Ca²⁺] | Higher than Fura-2[7] | Good for visible light excitation |
| Photostability | Generally good | Prone to photobleaching | Improved over Fura-2 | Good |
Key Considerations:
-
This compound's high Kd makes it the ideal candidate for measuring millimolar calcium concentrations without indicator saturation.[1] It also exhibits negligible sensitivity to magnesium ions, reducing potential interference.[4]
-
Fura-2 AM remains a popular choice for its high affinity, making it well-suited for detecting small and rapid changes in cytosolic calcium in resting cells.[5][6] However, its UV excitation can be phototoxic to cells over long imaging periods.
-
Fura-8 AM offers a significant advantage with its red-shifted excitation and emission spectra, which minimizes cellular autofluorescence and potential phototoxicity.[7] It also boasts a higher signal-to-noise ratio compared to Fura-2 AM, enhancing sensitivity.[7]
-
Fura-Red AM is unique in its excitation by visible light, which is less damaging to cells than UV light. This makes it suitable for long-term imaging studies and for use in combination with other UV-excitable probes.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for loading and imaging with this compound, Fura-8 AM, and Fura-Red AM.
This compound Loading and Imaging Protocol
-
Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a 2 to 20 µM working solution in a suitable buffer (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127. The optimal final concentration for cell loading (typically 4-5 µM) should be determined empirically.[2]
-
-
Cell Loading:
-
Culture cells on coverslips or in multi-well plates overnight.
-
Replace the growth medium with the this compound working solution.
-
Incubate for 30 to 60 minutes at 37°C. Longer incubation times may be necessary for some cell lines to improve signal intensity.[2]
-
Wash the cells twice with a suitable buffer (e.g., HHBS) to remove excess probe. Probenecid (1 mM) can be included in the final wash to inhibit anion transporters and reduce dye leakage.[2]
-
-
Imaging:
-
Mount the coverslip in an imaging chamber.
-
Use a fluorescence microscope equipped with filters for ratiometric imaging.
-
Acquire fluorescence images by alternating excitation between approximately 340 nm and 380 nm, while collecting emission at approximately 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.
-
Fura-8 AM Loading and Imaging Protocol
-
Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of Fura-8 AM in anhydrous DMSO.
-
Prepare a 2 to 20 µM working solution in a buffer of choice with 0.04% Pluronic® F-127. A final concentration of 4-5 µM is recommended for most cell lines.
-
-
Cell Loading:
-
Follow the same cell culture and loading steps as for this compound, incubating for 30 to 60 minutes at 37°C.[10]
-
-
Imaging:
-
Use a fluorescence microscope with appropriate filter sets for Fura-8.
-
Perform ratiometric imaging with excitation wavelengths of approximately 355 nm and 415 nm, and collect emission at around 530 nm.[10]
-
Fura-Red AM Loading and Imaging Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Fura-Red AM in DMSO.
-
Dilute the stock solution in a suitable buffer for cell loading.
-
-
Cell Loading:
-
Incubate cells with the Fura-Red AM working solution for 30-60 minutes at 37°C.
-
-
Imaging:
-
Fura-Red is often used in combination with a green-fluorescent calcium indicator like Fluo-4 for ratiometric measurements with visible light excitation.
-
Excite the cells at approximately 488 nm.
-
Simultaneously measure the emission of both Fura-Red (around 660 nm) and the green indicator (around 520 nm). The ratio of the two emission intensities provides a measure of intracellular calcium.
-
Visualizing the Pathways: Calcium's Role in Cellular Signaling
Calcium ions are critical second messengers in a multitude of cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate two key pathways where Fura indicators are instrumental in dissecting the dynamics of calcium signaling.
Caption: GPCR-mediated calcium signaling pathway.
Caption: Calcium signaling in the apoptotic pathway.
Experimental Workflow: From Cell Loading to Data Analysis
The following diagram outlines a typical experimental workflow for intracellular calcium imaging using Fura AM esters.
Caption: Experimental workflow for calcium imaging.
By carefully considering the specific experimental requirements and the distinct properties of each Fura analog, researchers can select the most appropriate tool to unravel the complex and dynamic nature of intracellular calcium signaling. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- 1. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 2. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 3. biotium.com [biotium.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Fura-2 AM | AAT Bioquest [aatbio.com]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. Fura-8™ Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of Fura-FF AM and Mag-Fura-2 for Intracellular Ion Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular ion concentrations is paramount to understanding cellular signaling and pathophysiology. Fluorescent indicators are indispensable tools in this endeavor. This guide provides a detailed comparative analysis of two commonly used ratiometric indicators: Fura-FF AM, a low-affinity calcium indicator, and Mag-Fura-2, primarily a magnesium indicator that also senses calcium. We will delve into their spectral properties, ion affinities, and practical applications, supported by experimental data and protocols to aid in the selection of the appropriate tool for your research needs.
Quantitative Data Summary
The performance of a fluorescent indicator is defined by its spectral characteristics and its affinity for the target ion. The following tables summarize the key quantitative data for Fura-FF and Mag-Fura-2, facilitating a direct comparison.
| Property | Fura-FF | Mag-Fura-2 (also known as Furaptra) |
| Primary Ion Target | Ca²+ | Mg²+ |
| Secondary Ion Target | None (negligible Mg²+ sensitivity)[1][2][3] | Ca²+ |
| Form | Cell-permeant acetoxymethyl (AM) ester[1][2] | Cell-permeant acetoxymethyl (AM) ester[4][5] |
| Indicator Type | Ratiometric[6] | Ratiometric[5][6][7][8][9][10] |
Table 1: General Properties of this compound and Mag-Fura-2 AM
| Spectral Property | Fura-FF | Mag-Fura-2 |
| Excitation (Ca²⁺-free / Mg²⁺-free) | ~365 nm[1][2] | ~369 nm[6][7][8][9] |
| Excitation (Ca²⁺-bound / Mg²⁺-bound) | ~339 nm[1][2] | ~329 nm (for Ca²⁺)[6], ~330 nm (for Mg²⁺)[8][9][10] |
| Emission (Ca²⁺-free / Mg²⁺-free) | ~514 nm[1][2] | ~511 nm[6][7][8][9][10] |
| Emission (Ca²⁺-bound / Mg²⁺-bound) | ~507 nm[1][2] | ~508 nm (for Ca²⁺)[6], ~491 nm (for Mg²⁺)[9][10] |
| Ratiometric Measurement | Excitation ratio of fluorescence intensity at 340 nm and 380 nm[11][12] | Excitation ratio of fluorescence intensity at ~340 nm and ~380 nm[4] |
Table 2: Spectral Properties
| Ion Affinity (Dissociation Constant, Kd) | Fura-FF | Mag-Fura-2 |
| Kd for Ca²⁺ | ~5.5 - 6 µM[1][2][6] | ~25 µM[6] |
| Kd for Mg²⁺ | > 10 mM[13] | ~1.9 mM[6][7][8][9][10][14] |
Table 3: Ion Affinity
Experimental Protocols
Accurate and reproducible data acquisition relies on meticulous experimental execution. Below is a detailed protocol for the loading and measurement of intracellular ion concentrations using either this compound or Mag-Fura-2 AM in cultured cells.
Materials:
-
This compound or Mag-Fura-2 AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cultured cells on coverslips or in microplates
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound or Mag-Fura-2 AM in anhydrous DMSO.[4][11]
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C, protected from light and moisture.[4][11]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution to room temperature.[4][11]
-
Prepare a working solution with a final concentration of 2-20 µM in your chosen physiological buffer (e.g., HHBS). For many cell lines, a final concentration of 4-5 µM is a good starting point.[4][11] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the buffer.[7] This results in a final Pluronic® F-127 concentration of approximately 0.04%.[4][11]
-
If your cells are known to actively extrude the dye, you can add probenecid (typically 1-2 mM) to the working solution to inhibit organic anion transporters.[11]
Cell Loading:
-
Culture your cells to the desired confluency on coverslips or in a microplate.
-
Remove the culture medium and wash the cells gently with the physiological buffer.
-
Add the prepared working solution to the cells and incubate at 37°C for 30 to 60 minutes.[4][11] The optimal incubation time can vary between cell types and may require optimization.
-
After incubation, wash the cells with fresh physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.[4][11]
-
Allow the cells to de-esterify the AM ester for an additional 30 minutes at room temperature or 37°C to ensure complete conversion of the dye to its active, ion-sensitive form.
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope or place the microplate in a plate reader equipped for ratiometric fluorescence measurement.
-
Excite the cells alternately at approximately 340 nm and 380 nm and measure the fluorescence emission at around 510 nm.[4][11]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is then used to calculate the intracellular ion concentration.
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generic signaling pathway leading to high intracellular Ca²⁺ release.
Caption: The experimental workflow for intracellular ion measurement.
Caption: A logical comparison of Fura-FF and Mag-Fura-2.
Concluding Remarks
The choice between this compound and Mag-Fura-2 AM hinges on the specific experimental question. Fura-FF is the superior choice for specifically measuring high concentrations of intracellular calcium without interference from magnesium.[1][2][3] Its lower affinity for calcium makes it particularly suitable for studying cellular compartments with elevated calcium levels, such as the endoplasmic reticulum or mitochondria, or in cells with low calcium buffering capacity.[1][2]
In contrast, Mag-Fura-2 is the indicator of choice for measuring intracellular magnesium concentrations.[7][8][9][10][14] While it also responds to calcium, its lower affinity for Ca²⁺ compared to standard calcium indicators like Fura-2 makes it useful for detecting large, transient calcium spikes that would saturate high-affinity indicators.[7][8] However, when measuring magnesium, potential interference from significant changes in intracellular calcium must be considered.
By understanding the distinct properties and applications of this compound and Mag-Fura-2, researchers can make an informed decision to select the most appropriate tool for their studies, leading to more accurate and reliable insights into the complex roles of intracellular calcium and magnesium signaling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - FR [thermofisher.com]
Safety Operating Guide
Proper Disposal of Fura-FF AM: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed procedures for the safe disposal of Fura-FF AM, a cell-permeable fluorescent calcium indicator.
This compound (acetoxymethyl ester) is a chemical compound used to measure calcium concentrations within cells. While specific disposal instructions are not always readily available, following established laboratory best practices for non-hazardous chemical waste is essential to maintain a safe working environment and comply with regulations.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment to prevent skin and eye contact.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid (powder) form to avoid inhalation.[1] |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powder form to minimize the risk of creating and inhaling dust.
II. Step-by-Step Disposal Procedure for Unused or Waste this compound
Unused this compound, as well as solutions and materials contaminated with it, should be treated as chemical waste and disposed of through your institution's hazardous waste management program.[2][3]
-
Waste Collection:
-
Collect all waste this compound, including expired product, unused solutions, and contaminated materials (e.g., pipette tips, tubes), in a designated and compatible waste container.[3]
-
The container must be made of a material that is resistant to the chemicals being discarded and should have a secure, leak-proof lid.[3]
-
It is preferable to use plastic containers for storing waste materials.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area should be away from incompatible chemicals and general laboratory traffic.
-
-
Disposal Request:
III. Disposal of Empty this compound Containers
Properly cleaned empty chemical containers can often be disposed of as regular waste, but specific procedures must be followed to ensure they are free of hazardous residue.[2][6]
-
Triple Rinsing:
-
Rinse the empty this compound container thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by water.
-
The first rinseate must be collected and disposed of as chemical waste.[3] Subsequent rinses may also need to be collected depending on institutional policies.
-
-
Container Preparation:
-
After rinsing, allow the container to air dry completely.
-
Deface or remove the original label to prevent confusion.[6]
-
-
Final Disposal:
IV. Spill Cleanup and Disposal
In the event of a this compound spill, follow these steps to ensure safe cleanup and disposal of the resulting waste.
-
Containment:
-
Cleanup:
-
Mechanically take up the spilled solid, avoiding the creation of dust, and place it in a labeled waste container.[8]
-
For liquid spills, use absorbent pads to soak up the material and place them in the waste container.
-
-
Decontamination:
-
Thoroughly clean the contaminated surface with an appropriate solvent and then soap and water.[8]
-
-
Disposal:
-
Dispose of all cleanup materials (absorbent pads, contaminated gloves, etc.) as chemical waste, following the procedures outlined in Section II.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound and its empty containers.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
